Kaurenoic acid
Description
Kaurenoic acid belongs to the kaurane (B74193) class of diterpenes, characterized by a specific four-ring carbon skeleton. Its systematic name is ent-kaur-16-en-19-oic acid. Found in a variety of plant species, it has garnered attention for its role as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. Beyond its botanical significance, a growing body of research has unveiled a wide spectrum of pharmacological activities, making it a subject of intense study in the quest for new therapeutic agents.
The study of diterpenoids has a rich history, dating back to the early 20th century with the investigation of plant resins and extracts. A pivotal moment in this field was the discovery of gibberellins in the 1930s by Japanese scientists studying a rice disease that caused abnormal growth. This led to the isolation and characterization of gibberellic acid and other related diterpenoid hormones, laying the groundwork for understanding their crucial role in plant physiology. This early research on gibberellins was instrumental in highlighting the biosynthetic pathways of diterpenoids, where kaurenoic acid was identified as a critical precursor. The broader exploration of diterpenoids has since revealed a vast and structurally diverse class of natural products with a wide array of biological activities, from antimicrobial to anticancer effects.
Kaurenoic acid has been the subject of numerous studies to evaluate its potential as a bioactive agent. Research has demonstrated its efficacy across several domains, including anti-inflammatory, antimicrobial, and antiparasitic activities. These properties have established kaurenoic acid as a significant natural product with the potential for therapeutic applications.
Anti-inflammatory Activity:
Kaurenoic acid has been shown to possess notable anti-inflammatory properties. Studies have indicated its ability to inhibit the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, kaurenoic acid dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) with IC₅₀ values of 51.73 µM and 106.09 µM, respectively annualreviews.org. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression annualreviews.org.
Antimicrobial Activity:
The antimicrobial effects of kaurenoic acid have been investigated against a range of pathogens. It has demonstrated activity against Gram-positive bacteria, though its efficacy can vary depending on the specific strain. For example, its sodium salt derivative has shown promising minimum inhibitory concentration (MIC) values against various oral pathogens oup.com.
Antifungal Activity:
Kaurenoic acid has also exhibited antifungal properties. Research has shown its activity against various fungal species, including dermatophytes. One study reported weak to moderate effects against Trichophyton rubrum and T. mentagrophytes, with IC₅₀ values of 70.8 µg/ml and 15.5 µg/ml, respectively nih.gov.
Antiparasitic Activity:
Significant research has focused on the antiparasitic potential of kaurenoic acid, particularly against protozoan parasites.
Trypanocidal Activity: Kaurenoic acid has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, its lytic effect on red blood cells has been a concern nih.govwikipedia.org. Derivatives of kaurenoic acid have been synthesized to enhance its trypanocidal activity while reducing its hemolytic effects. One study found that a thiosemicarbazone derivative of kaurenoic acid was significantly more active than the parent compound, with an IC₅₀ value of 2.0 µM against the epimastigote forms of T. cruzi nih.gov.
Leishmanicidal Activity: Kaurenoic acid has also been shown to be effective against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. It has been observed to reduce the viability of both promastigote and amastigote forms of the parasite researchgate.netdigitellinc.comchemrxiv.org. At concentrations of 50, 70, and 90 µM, kaurenoic acid reduced promastigote viability by 30%, 31%, and 34%, respectively, after 24 hours of treatment researchgate.net.
The diverse biological activities of kaurenoic acid are summarized in the interactive table below.
The research trajectory of kaurenoic acid can be broadly categorized into several overlapping phases, reflecting the evolution of scientific interest and technological advancements.
Key Research Milestones in the Study of Kaurenoic Acid
| Time Period | Key Research Focus | Notable Findings |
| Mid-20th Century | Isolation and Structural Elucidation | Kaurenoic acid was identified as a key intermediate in the biosynthesis of gibberellins, plant hormones first discovered in the 1930s. |
| Late 20th Century | Exploration of Biological Activities | Initial studies began to reveal the diverse pharmacological potential of kaurenoic acid, including its antimicrobial and anti-inflammatory properties. The first total synthesis of (±)-kaurenoic acid was reported by Mori et al., providing a means to produce the compound for further study. |
| Early 21st Century | In-depth Pharmacological Investigations | A significant increase in research focused on elucidating the mechanisms of action underlying the observed biological activities. This included detailed studies on its effects on various cellular pathways and molecular targets. |
| Present Day | Synthetic Biology and Novel Applications | To address the limitations of natural sourcing, researchers are now exploring synthetic biology approaches to produce kaurenoic acid in engineered microorganisms. This offers a more sustainable and controlled supply for ongoing research and potential commercial applications. The investigation of its therapeutic potential continues to expand into new areas. |
This trajectory highlights a progression from fundamental botanical and chemical studies to a more applied focus on the pharmacological and therapeutic potential of kaurenoic acid, with a contemporary emphasis on sustainable production methods.
Properties
CAS No. |
1481688-54-3 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,16-,18+,19+,20+/m0/s1 |
InChI Key |
NIKHGUQULKYIGE-SHAPNJEPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Origins of Kaurenoic Acid
Traditional Korean Medicine Applications
In traditional Korean medicine, the roots of Aralia continentalis, known as "Dokwhal," have a long history of use for various ailments. koreascience.krphcog.com This plant is a significant source of kaurenoic acid. mdpi.commdpi.comjkom.org
The traditional applications of Aralia continentalis in Korean medicine include:
Pain and Inflammation: It is commonly used to alleviate pain and inflammation, including conditions like rheumatism, lumbago, and lameness. mdpi.commdpi.comphcog.com
Dental Health: Aralia continentalis has been traditionally employed for dental issues such as toothache, dental caries, and gingivitis. theferns.infonih.gov Research has shown that extracts of the plant can inhibit the growth and acid production of Streptococcus mutans, a bacterium implicated in dental caries. nih.gov
Other Uses: It has also been utilized as an analgesic for neuralgia and for inducing sweating. koreascience.krtheferns.info
Nigerian Ethnomedicine Practices
Kaurenoic acid has been identified in several plants used in Nigerian ethnomedicine. Two prominent examples are Annona senegalensis and Xylopia aethiopica.
Annona senegalensis (Wild Custard Apple): The root bark of this plant is used in Nigerian traditional medicine for treating infectious diseases. scispace.comnih.gov Scientific studies have confirmed the presence of kaurenoic acid in the root bark and have demonstrated its antibacterial properties. scispace.comnih.gov Different parts of the plant are also used for a wide range of other conditions, including snakebites, gastritis, and male sexual impotence. phytojournal.com
Xylopia aethiopica (Negro Pepper): The fruits of this aromatic tree are widely used in Nigerian cuisine and traditional medicine. arcjournals.orgnih.gov They are employed in the treatment of various ailments, including coughs, dysentery, rheumatism, and bronchitis. arcjournals.orgresearchgate.net The powdered root is also used topically for sores and gum problems. arcjournals.org Kaurenoic acid is one of the major diterpenes found in the fruit, alongside xylopic acid. nih.govscite.aiarcjournals.org The plant is also used to manage postpartum complications and as a component in remedies for diabetes. arcjournals.orgdoi.org
Biosynthetic Pathways of Kaurenoic Acid
Ent-Kaurene (B36324) as a Core Precursor
The biosynthesis of kaurenoic acid begins with the tetracyclic diterpene hydrocarbon, ent-kaurene. This compound serves as the fundamental molecular scaffold that undergoes subsequent oxidative modifications. The generation of ent-kaurene itself is a critical upstream process, starting from geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenes. pnas.orgoup.com The conversion of GGPP to ent-kaurene occurs through a two-step cyclization reaction. oup.comresearchgate.netoup.com
First, the enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (CPP). oup.comoup.com Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of CPP to produce the tetracyclic structure of ent-kaurene. oup.comnih.gov In organisms like the moss Physcomitrella patens and higher plants, ent-kaurene is established as the direct precursor to kaurenoic acid and, by extension, the entire family of gibberellins. oup.comnih.gov
Enzymatic Steps in Kaurenoic Acid Biosynthesis
The conversion of ent-kaurene to kaurenoic acid is not a single reaction but a sequential three-step oxidation process. nih.govasm.org This series of reactions targets the C19 methyl group of the ent-kaurene molecule, progressively oxidizing it to a carboxylic acid. The established intermediates in this transformation are ent-kaurenol (B36349) and ent-kaurenal. nih.govresearchgate.net
| Step | Substrate | Product |
| 1 | ent-Kaurene | ent-Kaurenol |
| 2 | ent-Kaurenol | ent-Kaurenal |
| 3 | ent-Kaurenal | ent-Kaurenoic Acid |
While ent-kaurene synthase (KS) does not directly produce kaurenoic acid, its role is indispensable as it synthesizes the immediate precursor, ent-kaurene. The activity of KS involves the intricate rearrangement and cyclization of ent-copalyl diphosphate to form the kaurane (B74193) skeleton. nih.govtandfonline.com In fungi such as Gibberella fujikuroi, the CPS and KS activities are contained within a single bifunctional protein (CPS/KS). uniprot.org In contrast, these are two distinct enzymes in higher plants. tandfonline.com The production of ent-kaurene by KS is the final step in the formation of the hydrocarbon backbone before the oxidative phase leading to kaurenoic acid begins.
The critical three-step oxidation of ent-kaurene to ent-kaurenoic acid is catalyzed by a single, multifunctional enzyme known as ent-kaurene oxidase (KO). nih.govasm.org This enzyme is a cytochrome P450 monooxygenase, specifically belonging to the CYP701 family. nih.govfrontiersin.org Research using expressed cDNAs from Arabidopsis thaliana (the GA3 gene) and the fungus Gibberella fujikuroi (the P450-4 gene) has conclusively demonstrated that this one enzyme sequentially catalyzes the oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.govasm.org As a cytochrome P450-dependent enzyme, KO requires molecular oxygen and an electron donor, typically NADPH, for its catalytic activity. nih.gov
Interrelationships with Gibberellin Biosynthesis
The synthesis of ent-kaurenoic acid is a cornerstone of the gibberellin (GA) biosynthetic pathway. pnas.orgnih.gov It represents the final product of the initial phase of modifications to the diterpene hydrocarbon skeleton. Following its formation, ent-kaurenoic acid becomes the substrate for the next key enzyme in the pathway, ent-kaurenoic acid oxidase (KAO). oup.comnih.gov
KAO, another cytochrome P450 enzyme (from the CYP88A subfamily), catalyzes a further series of oxidative reactions. pnas.orgnih.govscielo.br This process begins with the hydroxylation of ent-kaurenoic acid at the C-7 position to form ent-7α-hydroxykaurenoic acid. nih.govacs.org This is followed by a mechanistically complex step involving the contraction of the B-ring from a six-membered to a five-membered ring, which extrudes carbon-7 and forms GA₁₂-aldehyde. oup.comacs.org This ring contraction is the committed step in gibberellin biosynthesis, forming the characteristic ent-gibberellane skeleton. acs.orgoup.com The aldehyde is then oxidized to a carboxylic acid, yielding GA₁₂, the first gibberellin in the pathway. nih.govresearchgate.net Therefore, the production of kaurenoic acid by ent-kaurene oxidase is the essential prerequisite for the KAO-catalyzed reactions that define the gibberellin family of hormones. The entire sequence from ent-kaurene to GA₁₂ is mediated by these two distinct cytochrome P450 enzymes. pnas.orgoup.com
Enzymes in Kaurenoic Acid Biosynthesis
| Enzyme | Abbreviation | Function |
| ent-Copalyl diphosphate synthase | CPS | Catalyzes the first cyclization step from GGPP to ent-copalyl diphosphate. |
| ent-Kaurene synthase | KS | Catalyzes the second cyclization step from ent-copalyl diphosphate to ent-kaurene. |
| ent-Kaurene oxidase | KO | A cytochrome P450 enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. frontiersin.orgoup.com |
| ent-Kaurenoic acid oxidase | KAO | A cytochrome P450 enzyme that catalyzes the conversion of ent-kaurenoic acid to GA₁₂. pnas.orgnih.gov |
Chemical Synthesis and Derivatization of Kaurenoic Acid
Total Synthesis Approaches to the Kaurene Skeleton
The total synthesis of the ent-kaurene (B36324) framework, the core structure of kaurenoic acid, has been a subject of significant research, often as part of efforts to synthesize more complex kaurane (B74193) diterpenoids. The first total synthesis of (±)-kaurene was achieved in 1962. nih.gov Since then, various strategies have been developed to construct the characteristic 6,6,6,5-tetracyclic ring system. nih.govsioc-journal.cn
Recent approaches have employed innovative strategies to achieve efficiency and scalability. For instance, a total synthesis of cafestol (B1668206), a related ent-kaurene diterpene, was accomplished in 19 steps from the commercially available natural product stevioside, which shares a similar structural backbone. digitellinc.comchemrxiv.orgohiolink.edu This route provides a scalable entry to the ent-kaurene skeleton and features key steps such as early-stage dihydroxylation and a late-stage furan (B31954) ring formation. digitellinc.comchemrxiv.org Another strategy highlights the extraction of ent-kaurenoic acid from sunflowers and its subsequent conversion to cafestol in 14 steps. digitellinc.comchemrxiv.org
Diversity-oriented synthesis strategies have been utilized to complete the total synthesis of several ent-kaurene natural products. sioc-journal.cn One such approach developed an asymmetric Diels-Alder reaction to construct the AB-ring system of the ent-kaurene framework. sioc-journal.cn Using Cu(OTf)2 as a Lewis acid and an oxazoline (B21484) chiral ligand, the AB-ring skeleton was constructed with a 65% yield. sioc-journal.cn Convergent strategies have also been employed, for example in the synthesis of principinol D, a rearranged kaurane diterpenoid. nih.gov This approach involves the late-stage coupling of two complex fragments to assemble the core skeleton. nih.gov Such convergent methods are powerful for creating structural analogs for further investigation. nih.gov
Semi-synthetic Modifications of Kaurenoic Acid
The natural abundance of kaurenoic acid from sources like Mikania glomerata and Copaifera species makes it an attractive starting material for the synthesis of new derivatives. nih.govnih.gov Modifications typically target the C-19 carboxylic acid or the C16-C17 exocyclic double bond to produce a range of derivatives, including amides, amines, oximes, and esters. nih.govscielo.br
Amide derivatives of kaurenoic acid are commonly synthesized by first activating the carboxylic acid at the C-19 position. scielo.br A standard procedure involves converting kaurenoic acid into its unstable acid chloride. scielo.br One method to achieve this while preserving the exocyclic double bond involves using triphenylphosphine (B44618) and carbon tetrachloride, avoiding harsher reagents like thionyl chloride. scielo.br The resulting acid chloride is then reacted with a primary or secondary amine to yield the corresponding amide. scielo.br
Another common coupling method employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent such as dimethylformamide (DMF). thieme-connect.commdpi.com In a typical procedure, kaurenoic acid is dissolved with 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of EDCI, HOBt, and the desired amine to form the amide bond. mdpi.com
| Starting Material | Reagents | Amine | Product |
| Kaurenoic acid | 1. Triphenylphosphine, CCl4; 2. Amine | Pyrrolidine | ent-kaur-16-en-19-oyl-pyrrolidine |
| Kaurenoic acid | 1. Triphenylphosphine, CCl4; 2. Amine | Piperidine | ent-kaur-16-en-19-oyl-piperidine |
| Kaurenoic acid | EDCI, HOBt, DMAP | Various amines | General amide derivatives |
| 15-Hydroxykaurenoic acid | RNH2, DCC, HOBt | Various amines | Amide derivatives (4a-4d) thieme-connect.com |
This table presents generalized reaction schemes for amide synthesis based on described methodologies. scielo.brthieme-connect.commdpi.com
Amine derivatives of kaurenoic acid are typically prepared through the reduction of the corresponding amides. scielo.brscielo.br A successful method for this reduction utilizes diisobutylaluminium hydride (DIBAL-H). scielo.brscielo.br The amide is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF), cooled, and treated with DIBAL-H. scielo.br After the reaction, the excess reagent is quenched to yield the amine. scielo.br
The resulting amines can be converted into their hydrochloride salts to improve properties such as solubility. scielo.brbiorxiv.orgresearchgate.net This is achieved by treating a solution of the amine in a dry solvent, such as dichloromethane (B109758) (CH2Cl2), with gaseous hydrochloric acid. scielo.brresearchgate.net The HCl gas can be generated in situ from the reaction of sulfuric acid and sodium chloride. scielo.brresearchgate.net This straightforward acid-base reaction yields the corresponding hydrochloride salt. nih.govscielo.br
| Precursor | Reagents | Product | Reference |
| ent-kaur-16-en-19-oyl-amides | DIBAL-H in THF | ent-kaur-16-en-19-amines | scielo.brscielo.br |
| ent-kaur-16-en-19-amines | Gaseous HCl in CH2Cl2 | ent-kaur-16-en-19-amine hydrochlorides | scielo.brresearchgate.net |
This table summarizes the synthesis of amine and hydrochloride derivatives.
The synthesis of oxime derivatives from kaurenoic acid is a multi-step process that involves modification of both the C-19 carboxyl group and the C-16 exocyclic double bond. scielo.brresearchgate.net The general synthetic sequence begins with the esterification of the carboxylic acid, followed by modifications at C-16, and finally the formation of the oxime. scielo.brresearchgate.net
The route proceeds as follows:
Esterification: Kaurenoic acid is first converted to its methyl ester, for example, by treatment with diazomethane (B1218177) in ethyl ether. scielo.br
Ketone Formation: The exocyclic double bond of the methyl ester is transformed into a ketone. This can be achieved via ozonolysis, where the double bond is cleaved to form a norketone at C-16. nih.gov
Oxime Formation: The resulting ketone is then reacted with hydroxylamine (B1172632), which yields a mixture of the two possible geometric isomers of the oxime (Z and E). scielo.br
An alternative pathway involves first reducing the methyl ester to the corresponding alcohol (ent-kaur-16-en-19-ol), followed by transformation into the norketone and subsequent reaction with hydroxylamine to produce the oxime derivatives. scielo.brresearchgate.net
| Intermediate | Reagents | Product | Reference |
| Methyl ent-kaur-16-en-19-oate | 1. Ozonolysis; 2. Hydroxylamine | Methyl ent-16Z-oxime-17-norkauran-19-oate and Methyl ent-16E-oxime-17-norkauran-19-oate | scielo.br |
| ent-kaur-16-en-19-ol | 1. Ozonolysis; 2. Hydroxylamine | ent-16Z-oxime-17-norkauran-19-ol and ent-16E-oxime-17-norkauran-19-ol | scielo.br |
This table outlines the key steps and intermediates in the synthesis of oxime derivatives.
Esterification of the C-19 carboxylic acid of kaurenoic acid is a common and straightforward modification. Several methods have been developed to synthesize a variety of alkyl and benzyl (B1604629) esters. scienceopen.comscielo.br
A simple and effective method for preparing kauranic esters involves the alkylation of kaurenoic acid with an appropriate alkyl halide (such as ethyl bromide or benzyl bromide) in the presence of a base like potassium hydroxide (B78521) (KOH) in acetone. nih.govscienceopen.comscielo.br This approach provides good yields under mild conditions and avoids the need for strictly anhydrous environments. nih.govscienceopen.com Another method involves reacting kaurenoic acid with diazomethane to produce the methyl ester. scielo.br Additionally, ester derivatives have been obtained from 15-oxo-kaurenoic acid by reacting it with a bromo-alkane (BrR) in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in DMF. thieme-connect.com
| Kaurenoic Acid Derivative | Reagents | Product Type | Reference |
| Kaurenoic acid | Alkyl halide, KOH, Acetone | Alkyl and Benzyl esters | scienceopen.comscielo.br |
| Kaurenoic acid | Diazomethane, Ethyl ether | Methyl ester | scielo.br |
| 15-Oxo-kaurenoic acid | BrR, K2CO3, KI, DMF | Ester derivatives | thieme-connect.com |
| Kaurenoic acid | Methanol, H2SO4 | ent-16α-methoxykauran-19-oic acid | unesp.br |
This table summarizes various methods for the preparation of kaurenoic acid esters.
Kaurenoic acid is a hydrophobic compound, which can limit its study in aqueous biological media. biorxiv.orgresearchgate.net To address this, a water-soluble sodium salt derivative can be synthesized. biorxiv.orgresearchgate.net The preparation is a simple acid-base reaction where kaurenoic acid is treated with a sodium base, such as sodium hydroxide or sodium bicarbonate. This reaction deprotonates the carboxylic acid group at C-19, forming the sodium carboxylate salt, referred to as sodium kaurenoate (KA-Na). researchgate.netfrontiersin.org This modification significantly increases the water solubility of the compound, facilitating its use in various experimental settings. biorxiv.orgresearchgate.net
Hybrid Compound Development
The strategic combination of a bioactive natural product with another pharmacologically active scaffold to create a single hybrid molecule is a promising approach in drug discovery. This technique aims to develop novel compounds with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. In the context of kaurenoic acid, its diterpenoid framework has been utilized as a starting point for the synthesis of various hybrid compounds.
Kaurenoic Acid-Triazole Hybrids
The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its appeal lies in its chemical stability, and its ability to act as a rigid linker and engage in hydrogen bonding and dipole-dipole interactions. The triazole moiety is often considered a bioisostere of the amide bond, meaning it can mimic the spatial arrangement and electronic properties of an amide group, which is a common functional group in biologically active molecules. idsi.mdacs.orgnih.gov The synthesis of kaurenoic acid-triazole hybrids typically involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netscienceopen.comresearchgate.netbeilstein-journals.org This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org
The general synthetic strategy involves modifying the kaurenoic acid molecule to introduce either a terminal alkyne or an azide (B81097) group. This functionalized kaurenoic acid derivative is then reacted with a corresponding azide or alkyne partner to form the triazole ring. scienceopen.comresearchgate.net For instance, kauranoid terminal alkynes can be prepared from kaurenoic acid and subsequently reacted with various azides through a Cu(I)-catalyzed cycloaddition to generate a library of hybrid molecules. researchgate.netscienceopen.comresearchgate.netscielo.br
In one study, researchers synthesized a series of hybrid kauranoid molecules incorporating a 1,2,3-triazole-1,4-disubstituted moiety with the goal of enhancing the antimalarial activity of kaurenoic acid. researchgate.netscienceopen.comscielo.br The synthesis involved preparing kauranoid terminal alkynes from kaurenoic acid, which were then subjected to a Cu(I)-catalyzed cycloaddition with different azides. scienceopen.comresearchgate.net This approach led to the creation of nine new hybrid kauranoid-1,2,3-triazole derivatives. researchgate.net However, the resulting hybrid compounds exhibited significantly lower antimalarial activity compared to the parent kaurenoic acid. researchgate.net
Another approach to creating kaurenoic acid-triazole hybrids involves the functionalization of the ent-kauranic framework through radical hydroazidation. idsi.md This method allows for the one-step introduction of an azide group into the molecule, which can then be converted to a triazole via a click reaction with various alkynes. idsi.md This strategy offers a flexible pathway for generating a diverse range of triazole-containing derivatives for structure-activity relationship (SAR) studies. idsi.md
While the initial attempts to improve the antimalarial activity of kaurenoic acid through the formation of triazole hybrids were not successful, these studies have laid the groundwork for further exploration of this class of compounds. The versatility of click chemistry allows for the introduction of a wide array of substituents on the triazole ring, which could potentially lead to the discovery of new derivatives with desirable biological properties. taylorandfrancis.com For example, one C19 kaurenoic acid-triazole derivative demonstrated moderate antimalarial activity with an IC50 value of 53 μM and a high selectivity index of 774. frontiersin.orgnih.gov
The research into kaurenoic acid-triazole hybrids highlights a key aspect of medicinal chemistry: the modification of natural products to explore new chemical space and potentially overcome limitations of the parent compound. Although the initial biological activities of these specific hybrids were not always superior to the starting material, the synthetic strategies developed provide valuable tools for the continued investigation of kaurenoic acid derivatives.
Table 1: Examples of Synthesized Kaurenoic Acid-Triazole Hybrids and their Reported Biological Activity
| Compound | Synthetic Approach | Key Findings | Reference |
| C19 kaurenoic acid-triazole D9 | Click Chemistry | Moderate antimalarial activity (IC50 = 53 μM), high selectivity (SI = 774). | frontiersin.orgnih.gov |
| Kauranoid-1,2,3-triazole derivatives | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Products were much less active than the starting diterpene acids against P. falciparum. | researchgate.net |
| Hybrid kaurenoid terpenes and 1,2,3-triazoles | Huisgen's cycloaddition | Hybrids showed poor antimalarial activity and higher toxicity compared to chloroquine. Introduction of a 3-pyridine ring on the triazole showed the best potency. | taylorandfrancis.com |
| ent-Kauranic derivatives with triazole fragments | Radical hydroazidation followed by click chemistry | A two-step sequence involving hydroboration-azidation and subsequent click reaction with alkynes was established for functionalization. | idsi.md |
Advanced Analytical Methodologies for Kaurenoic Acid
Spectroscopic Characterization Methods
Fourier Transform Infrared (FTIR-ATR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique for the characterization of kaurenoic acid. This method provides information about the functional groups present in the molecule, offering a unique spectral fingerprint.
In the analysis of kaurenoic acid, the FTIR-ATR spectrum reveals characteristic absorption bands corresponding to its molecular structure. researchgate.netbiorxiv.org Key spectral features include a broad band associated with the O-H stretching of the carboxylic acid group. Additionally, the spectrum shows sharp peaks corresponding to the C-H stretching of the alkane and alkene groups. The presence of a carbonyl group (C=O) from the carboxylic acid is confirmed by a strong absorption band. Furthermore, the C=C stretching of the exocyclic double bond is also observable. scielo.br
A comparison of kaurenoic acid produced through synthetic biology (S-KA) and a commercial standard (G-KA) using FTIR-ATR has shown identical spectral profiles, confirming the structural integrity of the synthetically derived compound. researchgate.net The IR spectrum of methyl ent-17-oxokauran-19-oate, a derivative of kaurenoic acid, displays a characteristic C-H stretching band of the aldehyde group at 2701 cm⁻¹. scielo.br
Table 1: Characteristic FTIR-ATR Peaks for Kaurenoic Acid Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| C-H stretch (aldehyde) | 2701 | Methyl ent-17-oxokauran-19-oate |
| C=O stretch | 1724 | Methyl kaur-16-en-19-oate |
| C=C stretch | 1656 | Methyl kaur-16-en-19-oate |
| O-H stretch | 3064 | Methyl kaur-16-en-19-oate |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is valuable for determining the melting point, purity, and polymorphic forms of a compound like kaurenoic acid. sgs-institut-fresenius.de
Physicochemical characterization of kaurenoic acid has been conducted using DSC to compare the thermal behavior of synthetically produced kaurenoic acid with commercially available standards. researchgate.netbiorxiv.org DSC analysis reveals endothermic and exothermic processes, such as melting and crystallization. sgs-institut-fresenius.de For kaurenoic acid, a sharp endothermic peak is typically observed, corresponding to its melting point. The precise temperature and enthalpy of this transition can provide insights into the purity and crystalline nature of the sample. Studies have utilized DSC to confirm the identity and purity of both synthetically derived and naturally sourced kaurenoic acid. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of kaurenoic acid makes it amenable to XRD analysis, which provides detailed information about its crystal lattice and molecular conformation.
The structure of kaurenoic acid and its derivatives has been unequivocally determined using single-crystal X-ray diffraction. researchgate.net This technique was employed to characterize the solid-state structure of (μ4-oxo)-hexakis(μ2-kaurenate)-tetra-zinc(II), a metal cluster derived from kaurenoic acid. researchgate.net Furthermore, XRD has been used to confirm the stereochemistry of derivatives, such as the exclusive formation of the ent-16β,17-epoxide from the epoxidation of methyl kaur-16-en-19-oate. scielo.br The anticonvulsant compound isolated from Annona senegalensis, identified as kaur-16-en-19-oic acid, was also characterized by X-ray crystallography. chemfaces.com This analytical method is crucial for establishing the absolute configuration and solid-state packing of kaurenoic acid and its derivatives, which is fundamental for structure-activity relationship studies.
Quantitative Analysis in Complex Biological and Botanical Matrices
The accurate quantification of kaurenoic acid in complex matrices such as plant extracts and herbal preparations is essential for quality control and standardization. Various analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most widely used techniques.
Quantification in Plant Extracts and Tinctures
Several studies have focused on developing and validating HPLC methods for the quantification of kaurenoic acid in plant extracts and tinctures. A rapid and reliable HPLC-QqQ-MS/MS method was developed for the identification and quantification of kaurenoic acid in extract, tincture, and syrup of Mikania glomerata. scielo.brresearchgate.net This method proved to be simpler and faster than previous methods, as it does not require extensive sample preparation. scielo.br The quantification was performed using a standard addition calibration curve, and the concentrations found were 0.19 mg/mL in the commercial extract and 0.93 mg/mL in the tincture. scielo.brresearchgate.net
Another study reported the quantitative determination of kaurenoic acid and grandiflorenic acid in the aerial parts of Wedelia paludosa by an isocratic RP-HPLC method with UV detection. scielo.brresearchgate.net The amount of kaurenoic acid was found to be 0.85 ± 0.08%. scielo.brresearchgate.net Similarly, a reversed-phase HPLC method was developed to determine the content of kaurenoic acid, along with other diterpenoids, in the roots of Aralia cordata. koreascience.kr The content of kaurenoic acid in samples from various district markets ranged from 1.09 to 5.43 mg/g. koreascience.kr
Table 2: Quantification of Kaurenoic Acid in Plant Extracts and Tinctures
| Plant Species | Matrix | Method | Kaurenoic Acid Concentration |
|---|---|---|---|
| Mikania glomerata | Commercial Extract | HPLC-QqQ-MS/MS | 0.19 mg/mL |
| Mikania glomerata | Tincture | HPLC-QqQ-MS/MS | 0.93 mg/mL |
| Wedelia paludosa | Aerial Parts | RP-HPLC-UV | 0.85 ± 0.08% |
| Aralia cordata | Roots | RP-HPLC-UV | 1.09 - 5.43 mg/g |
Quantification in Herbal Preparations
The quantification of kaurenoic acid is also crucial for the quality control of herbal medicines. An HPLC-QqQ-MS/MS method was successfully applied to quantify kaurenoic acid in commercially available guaco syrups. scielo.brscielo.br In one syrup (Syrup B), the concentration was found to be 3.00 x 10⁻³ mg/mL, while in another (Syrup A), the concentration was below the detection limit. scielo.brresearchgate.net This highlights the importance of sensitive analytical methods for ensuring the consistency of bioactive compounds in herbal products.
Furthermore, a stability-indicating HPLC-PDA method was developed and validated for the determination of kaurenoic acid in spray-dried extracts of Sphagneticola trilobata. thegoodscentscompany.comacs.org This demonstrates the applicability of HPLC for monitoring the stability of kaurenoic acid in processed herbal materials. The development of such validated analytical methods is a critical step towards the standardization and quality assurance of herbal preparations containing kaurenoic acid. researchgate.net
Pharmacological Investigations of Kaurenoic Acid in Pre Clinical Models
Anti-inflammatory Activities
Kaurenoic acid, a diterpene found in various plant species, has been the subject of numerous pharmacological investigations in pre-clinical models, revealing significant anti-inflammatory properties. nih.govmdpi.com These studies have explored its mechanisms of action at a molecular level, demonstrating its ability to modulate key pathways involved in the inflammatory response. The compound's effects have been observed in both in vitro cellular models and in vivo models of acute and chronic inflammation.
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Release
Kaurenoic acid has been shown to effectively inhibit the release of Prostaglandin E2 (PGE2), a key mediator of inflammation responsible for processes like vasodilation, fever, and pain. researchgate.net In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, kaurenoic acid demonstrated a concentration-dependent inhibition of PGE2 production. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for PGE2 release was determined to be 106.09 (±0.27) μM. nih.gov This inhibition is a crucial aspect of its anti-inflammatory profile, as overproduction of PGE2 is linked to the classic signs of inflammation. researchgate.net The mechanism behind this inhibition is partly attributed to its effect on the cyclooxygenase enzymes that synthesize prostaglandins (B1171923). nih.gov
Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression
A primary mechanism for the anti-inflammatory action of kaurenoic acid is its ability to downregulate the expression of pro-inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov In inflammatory states, such as those induced by LPS in macrophage cell lines, the expression of both COX-2 and iNOS is significantly increased. acs.orgcolab.ws Kaurenoic acid treatment has been found to suppress the expression of both of these proteins at the molecular level in LPS-stimulated RAW264.7 macrophages. nih.govnih.gov This inhibitory action on COX-2 and iNOS expression is a key factor in its ability to reduce the production of their respective products, prostaglandins and nitric oxide, which are critical mediators of the inflammatory cascade. nih.govnih.gov
Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
Kaurenoic acid has demonstrated a notable capacity to suppress the production of key pro-inflammatory cytokines. These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are central to initiating and sustaining inflammatory responses. nih.govscielo.br In pre-clinical studies using a lipopolysaccharide (LPS)-induced mouse inflammation model, treatment with kaurenoic acid resulted in reduced levels of IL-1β, IL-6, and TNF-α. nih.govmdpi.com Further in vitro investigations with bone marrow-derived macrophages (BMDM) showed that a nanostructured lipid carrier formulation of kaurenoic acid reduced the secretion of IL-1β and TNF-α. nih.gov Similarly, studies on LPS-stimulated macrophages confirmed that kaurenoic acid treatment down-regulated the production of TNF-α, IL-6, and IL-1β. nih.gov
Attenuation of Inflammatory Responses in in vitro Macrophage Models (e.g., LPS-stimulated RAW264.7)
The murine macrophage cell line RAW264.7, when stimulated with lipopolysaccharide (LPS), serves as a standard in vitro model for studying inflammation. tandfonline.commdpi.com Kaurenoic acid has been extensively evaluated in this model, where it consistently attenuates inflammatory responses. nih.gov It dose-dependently inhibits the production of nitric oxide (NO) and the release of prostaglandin E2 (PGE2). nih.govnih.gov The IC50 value for NO production inhibition was found to be 51.73 (±2.42) μM. nih.gov This effect is directly linked to its ability to suppress the expression of the iNOS and COX-2 proteins. nih.govnih.gov Furthermore, kaurenoic acid has been observed to inhibit the LPS-induced activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical transcriptional regulator of many inflammatory genes. nih.gov
Table 1: Inhibitory Effects of Kaurenoic Acid on LPS-Stimulated RAW264.7 Macrophages
| Parameter | Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Inhibition | 51.73 (±2.42) | nih.gov |
| Prostaglandin E2 (PGE2) Release | Inhibition | 106.09 (±0.27) | nih.gov |
| iNOS Protein Expression | Suppression | Not Reported | nih.gov |
| COX-2 Protein Expression | Suppression | Not Reported | nih.gov |
| NF-κB Activation | Inhibition | Not Reported | nih.gov |
Anti-inflammatory Effects in Acetic Acid-Induced Colitis Models
The anti-inflammatory potential of kaurenoic acid has been confirmed in in vivo models of inflammatory bowel disease. researchgate.net In a rat model where colitis was induced by the intracolonic administration of acetic acid, kaurenoic acid treatment demonstrated significant protective effects. researchgate.netnih.gov Oral and rectal administration of kaurenoic acid led to a marked reduction in the macroscopic damage score of the colon, with reductions of 42% and 52%, respectively. nih.gov It also decreased the wet weight of the damaged colon tissue. nih.gov Biochemically, the treatment resulted in a two- to three-fold reduction in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the inflamed tissue. nih.gov Additionally, a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, was observed in the colon tissue, indicating a reduction in oxidative stress associated with inflammation. researchgate.netnih.gov Microscopic analysis further revealed a marked decrease in inflammatory cell infiltration and submucosal edema in the colons of rats treated with the compound. nih.gov
Table 2: Effects of Kaurenoic Acid in Acetic Acid-Induced Colitis in Rats
| Parameter | Route of Administration | Observed Effect | Reference |
|---|---|---|---|
| Gross Damage Score | Oral | 42% reduction | nih.gov |
| Gross Damage Score | Rectal | 52% reduction | nih.gov |
| Wet Weight of Damaged Colon | Oral | 32% reduction | nih.gov |
| Wet Weight of Damaged Colon | Rectal | 39% reduction | nih.gov |
| Myeloperoxidase (MPO) Activity | Oral/Rectal | Two- to three-fold reduction | nih.gov |
| Malondialdehyde (MDA) Levels | Oral/Rectal | Marked decrease | researchgate.netnih.gov |
| Inflammatory Cell Infiltration | Oral/Rectal | Marked diminution | nih.gov |
Reduction of Inflammation in Carrageenan-Induced Paw Edema Models
The carrageenan-induced paw edema model is a standard method for screening the acute anti-inflammatory activity of compounds. Kaurenoic acid has been shown to be effective in this model. nih.govnih.gov When administered to mice, kaurenoic acid dose-dependently reduced the swelling of the paw induced by carrageenan injection. nih.gov At 5 hours post-induction, it reduced paw swelling by up to 34.4%. nih.gov Another study reported a dose-related anti-inflammatory effect, with an ED50 of 83.37 ± 0.29 mg/kg. nih.gov This effect demonstrates the compound's ability to inhibit the acute inflammatory response in a live animal model. nih.gov
Antineoplastic Activities in in vitro and Pre-clinical in vivo Models
Kaurenoic acid, a naturally occurring diterpenoid, has demonstrated notable antineoplastic activities in various preclinical cancer models. cabidigitallibrary.org Its anticancer effects are attributed to a multifaceted mechanism of action that involves the induction of programmed cell death, modulation of the cell cycle, and the promotion of cellular stress pathways within tumor cells. These activities have been observed in a range of cancer cell lines, including those of the breast, colon, and leukemia. scielo.br
Induction of Caspase-Dependent Apoptosis (Caspase-3, Caspase-8, Caspase-7)
Kaurenoic acid has been shown to be a potent inducer of apoptosis in cancer cells through a caspase-dependent pathway. researchgate.net This process involves the activation of a cascade of cysteine proteases known as caspases, which are central to the execution of programmed cell death. thermofisher.com
Studies have demonstrated that treatment with kaurenoic acid leads to the activation of key initiator and executioner caspases. Specifically, the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, has been observed. geneticsmr.orgresearchgate.net The activation of caspase-8 can, in turn, trigger the activation of downstream executioner caspases. mdpi.com
Furthermore, kaurenoic acid treatment has been shown to increase the enzymatic activities of caspase-3 and caspase-9. researchgate.netmdpi.com Caspase-3 and caspase-7 are executioner caspases that cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. thermofisher.com The involvement of caspase-3 is particularly significant, as its cleavage is a critical step in the apoptotic process. mdpi.com In breast cancer cells, kaurenoic acid has been observed to induce the time-dependent cleavage of both caspase-3 and caspase-9. mdpi.com The essential role of caspases in kaurenoic acid-induced apoptosis is underscored by the finding that pan-caspase inhibitors, such as Z-VAD-FMK, can suppress this cell death program. mdpi.comnih.gov
Table 1: Effect of Kaurenoic Acid on Caspase Activity
| Cell Line | Caspase(s) Activated | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | Caspase-3, Caspase-9 | Time-dependent cleavage | mdpi.com |
| MCF-7 | Caspase-3, Caspase-9 | Time-dependent cleavage | mdpi.com |
| U87 | Caspase-3, Caspase-8 | Increased gene expression | researchgate.net |
| RAW 264.7 | Caspase-3, Caspase-8, Caspase-9 | Increased enzymatic activity | researchgate.net |
Modulation of Cell Cycle Checkpoint Regulatory Proteins (e.g., ATM, MYC, CHK2, TP53, CCND1, BCL2)
Kaurenoic acid exerts its antineoplastic effects in part by modulating the expression and activity of key proteins that regulate cell cycle checkpoints. The cell cycle is a tightly controlled process, and its dysregulation is a hallmark of cancer. Checkpoint proteins ensure the fidelity of cell division by halting the cycle in response to cellular stress, such as DNA damage. mdpi.com
In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates downstream targets like CHK2 (Checkpoint Kinase 2) and the tumor suppressor protein TP53 (p53). embopress.orgyoutube.com This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis. youtube.com Kaurenoic acid has been implicated in the activation of the ATM/Chk2/p53 signaling pathway. oncotarget.com The activation of p53 can transcriptionally regulate a host of target genes, including those involved in apoptosis. thermofisher.com
Furthermore, kaurenoic acid has been shown to influence the expression of proteins that are critical for cell cycle progression and survival. For instance, it can affect the levels of cyclins, such as CCND1 (Cyclin D1), which are essential for progression through the G1 phase of the cell cycle. The anti-apoptotic protein BCL2 (B-cell lymphoma 2), which plays a crucial role in preventing mitochondrial-mediated apoptosis, is another target. By downregulating the expression of pro-survival proteins like BCL2, kaurenoic acid can shift the cellular balance towards apoptosis. youtube.com The oncogene MYC, which drives cell proliferation and growth, is another key regulatory protein that can be modulated by anticancer agents.
Induction of Endoplasmic Reticulum (ER) Stress via PERK-ATF4-CHOP Axis
A significant mechanism underlying the anticancer activity of kaurenoic acid is the induction of endoplasmic reticulum (ER) stress. mdpi.com The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER function. frontiersin.org However, prolonged or overwhelming ER stress can lead to apoptosis. mdpi.com
Kaurenoic acid treatment has been shown to activate a key branch of the UPR, the PERK-ATF4-CHOP signaling axis. mdpi.comnih.gov Upon ER stress, the ER-resident kinase PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). frontiersin.org This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). frontiersin.org ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP Homologous Protein). mdpi.comfrontiersin.org
Studies have demonstrated that kaurenoic acid treatment increases the levels of phosphorylated PERK (p-PERK), ATF4, and CHOP in cancer cells. mdpi.com The crucial role of this pathway in kaurenoic acid-induced apoptosis is highlighted by the fact that the loss of PERK or CHOP function inhibits this process. mdpi.comnih.gov Furthermore, co-treatment with an ER stressor like thapsigargin (B1683126) synergistically enhances kaurenoic acid-induced apoptosis. mdpi.comnih.gov This indicates that the induction of ER stress is a key event in the cytotoxic action of kaurenoic acid.
Promotion of Oxidative Stress through NADPH Oxidase 4 (NOX4) and Reactive Oxygen Species (ROS) Production
Kaurenoic acid has been found to induce oxidative stress in cancer cells by stimulating the production of reactive oxygen species (ROS). mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids at high concentrations, ultimately leading to cell death. mdpi.com
A key source of ROS production stimulated by kaurenoic acid is the enzyme NADPH oxidase 4 (NOX4). mdpi.comnih.gov NADPH oxidases are membrane-bound enzymes that transfer electrons from NADPH to molecular oxygen to produce superoxide (B77818) anions, which are then converted to other ROS. mdpi.com NOX4 has been implicated in various pathological processes, including fibrosis and cancer. nih.gov
Research has shown that kaurenoic acid treatment leads to an increase in intracellular ROS levels in cancer cells. mdpi.com The involvement of NOX4 in this process is supported by evidence that knockdown of NOX4 suppresses kaurenoic acid-induced ROS production and subsequent ER stress-mediated apoptosis. mdpi.comnih.gov Furthermore, the use of antioxidants can inhibit the cytotoxic effects of kaurenoic acid, further confirming the critical role of oxidative stress in its mechanism of action. mdpi.comnih.gov
Upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Kaurenoic acid has been identified as a novel activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). mdpi.comnih.gov PPARγ is a nuclear receptor and transcription factor that plays a significant role in regulating various cellular processes, including inflammation and cancer. mdpi.comresearchgate.net
Activation of PPARγ has been shown to exert antitumor effects, including the inhibition of tumor growth, angiogenesis, and metastasis. mdpi.com PPARγ agonists have been demonstrated to mediate tumor suppression by binding to peroxisome proliferator response elements (PPREs) on the promoters of target genes. mdpi.com
Studies have shown that kaurenoic acid treatment upregulates the expression of PPARγ in cancer cells. mdpi.comresearchgate.net This upregulation is associated with the anticancer effects of kaurenoic acid. For instance, in radioresistant breast cancer cells, kaurenoic acid combined with radiation was able to overcome radioresistance by upregulating PPARγ. nih.gov This effect was diminished when PPARγ was knocked down, indicating its crucial role in the observed synergism. nih.gov
Modulation of Epithelial–Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, N-cadherin, Vimentin)
Kaurenoic acid has been shown to modulate the expression of key markers involved in the epithelial–mesenchymal transition (EMT), a cellular process that is critical for cancer progression and metastasis. nih.gov EMT is characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, which allows cancer cells to become more motile and invasive. mdpi.com
A hallmark of EMT is the "cadherin switch," which involves the downregulation of E-cadherin and the upregulation of N-cadherin. mdpi.com E-cadherin is a transmembrane protein that is crucial for maintaining cell-cell adhesion and the integrity of epithelial tissues. mdpi.com Its loss is a key event in the initiation of EMT. mdpi.com Conversely, N-cadherin is a mesenchymal marker that promotes cell motility and invasion. mdpi.com Vimentin (B1176767) is another key mesenchymal marker that is upregulated during EMT. mdpi.com
In the context of radioresistant breast cancer cells, kaurenoic acid, in combination with radiation, has been found to modulate these EMT markers. nih.gov This modulation is associated with the overcoming of radioresistance. nih.gov The observed changes in E-cadherin, N-cadherin, and vimentin expression suggest that kaurenoic acid can interfere with the EMT process, potentially contributing to its antineoplastic activity by inhibiting cancer cell invasion and metastasis. nih.gov
Inhibition of DNA Topoisomerases I and II
While kaurenoic acid has demonstrated a range of biological activities, specific studies detailing its direct inhibitory effects on DNA topoisomerases I and II are not extensively documented in the currently available research. The primary mechanisms of its anticancer effects appear to be centered around the induction of apoptosis and cell cycle arrest through various other signaling pathways.
Antitumor Effects in Xenograft Mouse Models of Breast Cancer
In a xenograft mouse model of breast cancer, treatment with kaurenoic acid was found to inhibit tumor growth. mdpi.comnih.govresearchgate.net Specifically, in a study utilizing an MDA-MB-231 tumor mouse model, kaurenoic acid treatment significantly inhibited tumor growth compared to the control group. mdpi.com Another study corroborated these findings, showing that kaurenoic acid treatment inhibited tumor growth in a xenograft mouse model of breast cancer. nih.govresearchgate.net
Antiproliferative Effects on various Cancer Cell Lines
Kaurenoic acid has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.
Breast Cancer: Kaurenoic acid has shown cytotoxic and antiproliferative actions in human breast cancer cell lines, including MDA-MB-231 and MCF-7. mdpi.comnih.govresearchgate.net It has been observed to reduce cell viability in a dose-dependent manner. ascopubs.org For instance, at a concentration of 70 µM, kaurenoic acid led to approximately 40% cell death in MCF-7 cells and 25% in SKBR3 cells. researchgate.netascopubs.org The compound's effects appear to be selective for cancerous cells, as the normal human breast cell line HB4A was resistant to treatment. researchgate.netascopubs.org The p53 protein may play a role in the mechanism of action. researchgate.netascopubs.org
Gastric Cancer: Studies have indicated that kaurenoic acid can induce genotoxicity, apoptosis, and cell cycle arrest in gastric cancer cells. nih.gov
Cervical Cancer (HeLa): Kaurenoic acid has exhibited cytotoxic effects against HeLa cells. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.gov The IC50 value for HeLa cells has been estimated at 0.74 M. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org An epimer of kaurenoic acid also showed cytotoxic activity against HeLa cells with an IC50 value of 68.18 µg/mL. geneticsmr.orgnih.govnih.gov
B-lymphoma: While direct studies on B-lymphoma are limited, research on other lymphocytic tumor cell lines has shown that a related kaurane (B74193) compound exhibited moderate cytotoxic activity. geneticsmr.org
Glioblastoma: Kaurenoic acid has been shown to have considerable cytotoxic and anti-proliferative actions on the U87 human glioblastoma cell line in a dose- and time-dependent manner. nih.govscite.airesearchgate.net It has been found to induce apoptosis in these cells. nih.govresearchgate.net
PANC-1 (Pancreatic Cancer): Kaurenoic acid has demonstrated cytotoxic and antiproliferative activity against PANC-1 cells. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.govresearchgate.net The IC50 value for PANC-1 cells was estimated to be 0.52 M, indicating a potent effect. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org
HepG2 (Hepatocellular Carcinoma): Derivatives of kaurenoic acid have been evaluated for their cytotoxicity against HepG2 tumor cells. geneticsmr.org
| Cell Line | Type of Cancer | Observed Effects | IC50 Values |
| MCF-7 | Breast Cancer | Reduced cell viability, induced apoptosis. mdpi.comnih.govresearchgate.netascopubs.org | ~40% death at 70 µM. researchgate.netascopubs.org |
| SKBR3 | Breast Cancer | Reduced cell viability. researchgate.netascopubs.org | ~25% death at 70 µM. researchgate.netascopubs.org |
| MDA-MB-231 | Breast Cancer | Enhanced cytotoxicity and caspase-3 activity. mdpi.comnih.gov | Not specified. |
| Gastric Cancer Cells | Gastric Cancer | Induced genotoxicity, apoptosis, and cell cycle arrest. nih.gov | Not specified. |
| HeLa | Cervical Cancer | Cytotoxic and antiproliferative effects. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.gov | 0.74 M cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org; 68.18 µg/mL (epimer). geneticsmr.orgnih.govnih.gov |
| U87 | Glioblastoma | Cytotoxic and antiproliferative actions, induced apoptosis. nih.govscite.airesearchgate.net | Significant at 50 µM and 70 µM. nih.gov |
| PANC-1 | Pancreatic Cancer | Cytotoxic and antiproliferative effects. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.govresearchgate.net | 0.52 M. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (derivatives). geneticsmr.org | Not specified. |
| B-16 | Murine Melanoma | Cytotoxic activity (epimer). geneticsmr.orgnih.govnih.gov | 59.41 µg/mL (epimer). geneticsmr.orgnih.gov |
Overcoming Radioresistance in Cancer Cell Lines
Kaurenoic acid has shown potential in overcoming radioresistance in breast cancer cells. mdpi.comnih.gov In radioresistant MDA-MB-231R and MCF-7R cells, the combination of kaurenoic acid with radiation therapy enhanced the sensitivity of these cells to treatment. mdpi.comnih.govresearchgate.net This effect is associated with the upregulation of PPARγ and the modulation of epithelial-mesenchymal transition (EMT) markers. mdpi.comnih.gov
Antimicrobial Activities
Antibacterial Effects
Kaurenoic acid is recognized for its selective antibacterial activity, primarily against Gram-positive bacteria. nih.govwikipedia.orgthieme-connect.comresearchgate.netthieme-connect.com
Staphylococcus aureus: Kaurenoic acid has demonstrated activity against Staphylococcus aureus. nih.govbiorxiv.orgscielo.brbiorxiv.orgcjnmcpu.com The minimum inhibitory concentration (MIC) has been reported to be 150 μg/mL in one study and 125 μg/mL in another. cjnmcpu.comnih.gov
Staphylococcus epidermidis: This compound is also active against Staphylococcus epidermidis. biorxiv.orgbiorxiv.orgcjnmcpu.com A moderate activity was observed with a MIC value of 250 μg/mL. cjnmcpu.com
Streptococcus mutans: Kaurenoic acid has shown significant inhibitory effects against Streptococcus mutans, a key bacterium in the formation of dental caries. nih.govcabidigitallibrary.orgnih.govthieme-connect.de It has been found to inhibit the growth, acid production, and biofilm formation of S. mutans. researchgate.netnih.gov The growth and acid production were significantly inhibited at concentrations of 2–4 μg/mL and 4 μg/mL, respectively. nih.gov Biofilm formation was significantly inhibited at 3 μg/mL and completely inhibited at 4 μg/mL. nih.gov
| Gram-Positive Bacteria | Activity | MIC Values |
| Staphylococcus aureus | Active. nih.govbiorxiv.orgscielo.brbiorxiv.orgcjnmcpu.com | 125-150 µg/mL. cjnmcpu.comnih.gov |
| Staphylococcus epidermidis | Active. biorxiv.orgbiorxiv.orgcjnmcpu.com | 250 µg/mL. cjnmcpu.com |
| Streptococcus mutans | Active. nih.govcabidigitallibrary.orgnih.govthieme-connect.de | 2-4 µg/mL (growth inhibition). nih.gov |
Activity against Anaerobic Bacteria (e.g., Porphyromonas gingivalis)
Kaurenoic acid has demonstrated notable antibacterial activity against various anaerobic bacteria, particularly those implicated in oral and endodontic infections. Studies have highlighted its efficacy against Porphyromonas gingivalis, a key pathogen in periodontitis. Research has shown that both kaurenoic acid and its sodium salt exhibit significant bactericidal action against P. gingivalis and Parvimonas micra. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for kaurenoic acid against these bacteria were found to be low, indicating potent activity. nih.gov For instance, against a clinical isolate of P. gingivalis, the MBC was reported to be less than 10 μg/ml. nih.gov
Further investigations have explored the activity of kaurenoic acid against a panel of bacteria associated with endodontic infections. In these studies, kaurenoic acid displayed bactericidal effects and was also found to inhibit biofilm formation by at least 50% for all tested bacteria. nih.govtandfonline.com Time-kill assays revealed that the bactericidal kinetics of kaurenoic acid are dependent on the specific bacterial species being evaluated. nih.gov For example, against P. micra, kaurenoic acid was more effective than its sodium salt derivative. nih.gov The compound's activity extends to other anaerobic bacteria such as Propionibacterium acnes, Prevotella nigrescens, and Prevotella melaninogenica, where it also inhibited biofilm formation. tandfonline.com
Table 1: Antibacterial Activity of Kaurenoic Acid against Anaerobic Bacteria
| Bacterium | Activity Type | Concentration / Value | Reference |
|---|---|---|---|
| Porphyromonas gingivalis | Bactericidal | MBC < 10 μg/ml | nih.gov |
| Porphyromonas gingivalis | Biofilm Inhibition | >50% inhibition at 12.5 µg/mL | tandfonline.com |
| Parvimonas micra | Bactericidal | MBC < 10 μg/ml | nih.gov |
| Propionibacterium acnes | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |
| Prevotella nigrescens | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |
| Prevotella melaninogenica | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |
Mechanisms Involving Interference with Bacterial Metabolism and Virulence Factor Expression
The antibacterial action of kaurenoic acid is attributed to its ability to interfere with crucial bacterial processes, including metabolism and the expression of virulence factors. Proteomic analysis of Porphyromonas gingivalis treated with kaurenoic acid suggested that the compound can disrupt bacterial metabolism and prevent the expression of virulence factors. nih.govscirp.org This anti-virulence activity is a key aspect of its mechanism, as it can neutralize the pathogen's ability to cause disease without necessarily killing the bacterium, which may reduce the selective pressure for resistance development.
In studies on Streptococcus mutans, another bacterium relevant to oral health, kaurenoic acid was found to inhibit the expression of several genes associated with virulence. nih.govnih.gov Real-time PCR analysis showed a significant decrease in the expression of genes such as gtfB, gtfC, gbpB, spaP, brpA, relA, and vicR when S. mutans was treated with the compound. nih.gov These genes are involved in biofilm formation, adhesion, and acid tolerance, all of which are critical for the cariogenic potential of S. mutans. The downregulation of these virulence factors suggests a multi-target mechanism of action. nih.govufba.br It has been proposed that the lipophilic nature of diterpenes like kaurenoic acid allows them to intercalate into the bacterial cell membrane's phospholipid bilayer, leading to disruption. ufba.br
Antifungal Effects (e.g., against Dermatophytes, Aspergillus nidulans)
Kaurenoic acid has also been investigated for its antifungal properties. It has shown activity against various dermatophytes, which are fungi that cause infections of the skin, hair, and nails. In one study, kaurenoic acid isolated from Wedelia paludosa was active against Epidermophyton floccosum, Trichophyton rubrum, and Trichophyton mentagrophytes. ingentaconnect.comingentaconnect.comnih.gov The most significant activity was observed against E. floccosum. ingentaconnect.com Another study reported weak to moderate effects of kaurenoic acid against T. rubrum and T. mentagrophytes. researchgate.net
Research on the filamentous fungus Aspergillus nidulans has provided further insights into the antifungal mechanism of kaurenoic acid. It was found to exhibit fungistatic activity, causing damage to hyphal elongation and morphology. scirp.org The compound is thought to interfere with the intracellular calcium (Ca2+) gradient, a critical factor for fungal growth and development. scirp.org Furthermore, at certain concentrations, kaurenoic acid has been shown to induce apoptosis in A. nidulans. researchgate.net
Table 2: Antifungal Activity of Kaurenoic Acid
| Fungus | Activity Type | Concentration / Value | Reference |
|---|---|---|---|
| Epidermophyton floccosum | Antifungal | MIC = 50 μg/mL | ingentaconnect.com |
| Trichophyton rubrum | Antifungal | MIC = 100 μg/mL | ingentaconnect.com |
| Trichophyton mentagrophytes | Antifungal | MIC = 100 μg/mL | ingentaconnect.com |
| Trichophyton rubrum | Antifungal | IC50 = 70.8 μg/ml (weak) | researchgate.net |
| Trichophyton mentagrophytes | Antifungal | IC50 = 15.5 μg/ml (moderate) | researchgate.net |
| Aspergillus nidulans | Fungistatic | 0.3 mM | scirp.org |
| Aspergillus nidulans | Apoptosis Induction | 250 µg mL-1 | researchgate.net |
Antiparasitic Activities
Kaurenoic acid has demonstrated activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. ingentaconnect.comscielo.br In vitro studies have shown that kaurenoic acid is active against the trypomastigote forms of the parasite. scielo.br However, a limitation noted in some studies was its lytic activity on red blood cells. scielo.br To address this and potentially enhance its therapeutic index, various derivatives of kaurenoic acid have been synthesized and evaluated. tandfonline.comnih.govresearchgate.net Some of these semi-synthetic derivatives, such as certain esters and thiosemicarbazones, have shown increased antitrypanosomal activity compared to the parent compound, with some exhibiting reduced cytotoxicity. tandfonline.comnih.govresearchgate.net For example, an o-nitro-benzaldehyde-thiosemicarbazone derivative of kaurenoic acid was found to be significantly more active than the parent compound, with an IC50 value of 2.0 μM. nih.gov
The leishmanicidal potential of kaurenoic acid has been established in studies using Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The compound exerts a direct effect on the promastigote forms of the parasite and is also effective against the intracellular amastigote forms within macrophages. nih.govresearchgate.net Research indicates that kaurenoic acid is particularly active against the axenic amastigote forms, with a reported IC50 value of 4.0 µg/mL. researchgate.netscielo.br
The mechanism of its leishmanicidal action involves multiple pathways. Kaurenoic acid has been shown to cause a significant increase in the permeability of the parasite's plasma membrane and to induce mitochondrial membrane depolarization. researchgate.netscielo.br Furthermore, it can subvert the parasite's immune escape mechanism by re-establishing the production of nitric oxide (NO) in macrophages in a constitutive NO synthase (cNOS)-dependent manner. nih.gov This is coupled with an increased production of the pro-inflammatory cytokine IL-1β and the expression of the inflammasome component NLRP12, demonstrating that kaurenoic acid can trigger a host-protective immune response against the parasite. nih.gov
Kaurenoic acid has also been identified as a potential antimalarial agent. Studies have demonstrated its in vitro activity against the chloroquine-resistant W2 clone of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govufba.brresearchgate.net The reported 50% inhibitory concentration (IC50) for kaurenoic acid against this strain was 21.1 ± 3.3 μM. researchgate.netscielo.br Importantly, the compound showed low cytotoxicity against human cell lines, suggesting a favorable selectivity index. researchgate.netscielo.br The antiplasmodial activity of kaurenoic acid has prompted further research into its derivatives to develop new and more potent antimalarial drugs. nih.govresearchgate.net While some derivatives have been synthesized, in some cases, the modifications did not lead to improved activity over the parent compound. researchgate.net
Antiviral Activities (e.g., Anti-HIV, SARS-CoV-2 RNA Synthesis Inhibition)
The antiviral properties of kaurenoic acid have been a subject of recent scientific inquiry, with significant findings related to its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While some natural compounds like carnosic acid have been noted for their inhibitory effects on human immunodeficiency virus (HIV) protease, the primary focus of in-vitro research on kaurenoic acid has been its impact on the SARS-CoV-2 replication cycle. nih.govresearchgate.net
Pre-clinical studies have identified kaurenoic acid as a potent inhibitor of SARS-CoV-2 replication. frontiersin.orgnih.govwhiterose.ac.uk Research demonstrates that this tetracyclic diterpenoid impairs the post-entry stages of the viral life cycle. frontiersin.orgnih.gov Specifically, in a subgenomic replicon system, kaurenoic acid was observed to decrease viral RNA synthesis in different cell lines. frontiersin.orgnih.govwhiterose.ac.uk Further investigations using an infectious virus showed a significant reduction in the release of new SARS-CoV-2 virions. frontiersin.orgnih.govwhiterose.ac.uk Molecular docking studies suggest that kaurenoic acid may interact with SARS-CoV-2 proteases, such as PLpro and Mpro, thereby disrupting virion assembly and release. frontiersin.orgnih.gov This activity was found to be robust against variants of concern, including the Delta (B.1.617.2) and Omicron (BA.2) variants. frontiersin.orgnih.govwhiterose.ac.uk
| Virus | Model/System | Observed Effect | Potential Mechanism | Source |
|---|---|---|---|---|
| SARS-CoV-2 (including Delta and Omicron variants) | In-vitro (A549-AT and BHK-21 cells), Subgenomic Replicon System | Inhibition of viral replication, decreased viral RNA synthesis, and reduced virion release. High selective index of 16.1. | Impairment of post-entry replication steps; potential interaction with viral proteases (PLpro and Mpro). | frontiersin.orgnih.govwhiterose.ac.uk |
Analgesic and Antinociceptive Properties
Kaurenoic acid has demonstrated significant analgesic and antinociceptive properties in various pre-clinical pain models. nih.govsemanticscholar.org Its efficacy has been evaluated in both inflammatory and neuropathic pain scenarios, revealing complex mechanisms of action.
Kaurenoic acid consistently exhibits an analgesic effect in models of inflammatory pain. researchgate.netnih.gov Studies have shown that it dose-dependently inhibits nociception induced by chemical agents such as acetic acid and phenyl-p-benzoquinone. researchgate.netnih.gov Furthermore, it effectively reduces the nociceptive responses in both the neurogenic and inflammatory phases of the formalin test. researchgate.netnih.govmdpi.com
The mechanisms underlying its anti-inflammatory and analgesic effects are multifaceted. Kaurenoic acid has been shown to inhibit the production of pro-inflammatory and hyperalgesic cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). researchgate.netnih.gov A key aspect of its mechanism is the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (KATP) channel signaling pathway. researchgate.netnih.gov The analgesic effect of kaurenoic acid was reversed by inhibitors of this pathway, confirming its dependence on this signaling cascade. nih.gov It also reduces mechanical hyperalgesia induced by inflammatory agents like carrageenan and Complete Freund's Adjuvant (CFA). researchgate.netnih.gov
| Inflammatory Pain Model | Observed Effect | Key Mechanism | Source |
|---|---|---|---|
| Acetic Acid-Induced Writhing | Dose-dependent inhibition of writhing response. | Inhibition of inflammatory mediators. | researchgate.netnih.gov |
| Formalin Test (Neurogenic and Inflammatory Phases) | Inhibition of paw licking time in both phases. | Inhibition of cytokine production (TNF-α, IL-1β) and activation of NO-cGMP-PKG-KATP pathway. | researchgate.netnih.govmdpi.com |
| Carrageenan-Induced Hyperalgesia | Inhibition of mechanical hyperalgesia. | Activation of NO-cGMP-PKG-KATP pathway. | nih.govnih.gov |
| Complete Freund's Adjuvant (CFA) | Inhibition of nociception and chronic inflammatory mechanical hyperalgesia. | Inhibition of cytokine production. | researchgate.netnih.gov |
The analgesic potential of kaurenoic acid extends to neuropathic pain, a condition often resistant to standard anti-inflammatory drugs. nih.gov In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, both acute and prolonged administration of kaurenoic acid significantly inhibited mechanical hyperalgesia. nih.govdoaj.orgmdpi.com
The mechanism of action in neuropathic pain mirrors its effects in inflammatory models, centering on the activation of the NO/cGMP/PKG/ATP-sensitive potassium channel signaling pathway. nih.gov The analgesic effect was abolished when co-administered with inhibitors of this pathway, such as L-NAME (an NO synthase inhibitor) and glibenclamide (a KATP channel inhibitor). nih.gov Furthermore, kaurenoic acid was found to reduce the activation of primary afferent sensory neurons in the dorsal root ganglia. nih.gov This was evidenced by a decrease in the colocalization of phosphorylated NF-κB (pNF-κB) with the neuronal marker NeuN, and an increase in the expression of neuronal nitric oxide synthase (nNOS). nih.gov These findings suggest that kaurenoic acid promotes analgesia by activating a neuronal mechanism dependent on nNOS-derived NO, which silences nociceptive signaling. nih.gov
Other Pharmacological Activities in Pre-clinical Studies
Kaurenoic acid has been identified as a potent anticonvulsant agent in several pre-clinical models. researchgate.netunn.edu.ngtaylorandfrancis.com Bioactive-guided fractionation of extracts from plants like Annona senegalensis identified kaurenoic acid as the active constituent responsible for anticonvulsant effects. researchgate.netunn.edu.ng
In studies using pentylenetetrazole (PTZ)-induced seizures in mice, kaurenoic acid significantly and dose-dependently delayed the onset of myoclonic spasms and tonic-clonic seizures. researchgate.netunn.edu.ng It also demonstrated efficacy in the maximal electroshock seizure (MES) model. researchgate.net When tested against seizures induced by sudden cooling in amphibians, kaurenoic acid was found to be highly potent, inhibiting the tonic hind-limb extension with an ED50 of 2.5 mg/kg, making it more potent than established anticonvulsant drugs like carbamazepine (B1668303), phenytoin, and valproic acid in this specific model. scielo.org Research also indicates that kaurenoic acid can reduce the overexpression of hippocampal N-methyl-D-aspartate receptors (NMDARs) associated with seizures, suggesting a neuroprotective effect. sciety.org The proposed mechanism for its anticonvulsant action involves the enhancement of central inhibitory mechanisms, potentially mediated through the GABA-receptor chloride channel complex. taylorandfrancis.com
| Seizure Model | Animal | Observed Effect | Comparative Potency | Source |
|---|---|---|---|---|
| Pentylenetetrazole (PTZ)-Induced Seizures | Mice | Delayed onset of myoclonic and tonic-clonic seizures; increased seizure latency. | Comparable protection against mortality to diazepam at certain doses. | researchgate.netunn.edu.ng |
| Maximal Electroshock Seizure (MES) | Mice | Delayed onset of tonic-clonic seizures. | - | researchgate.net |
| Sudden Cooling-Induced Seizures | Amphibians | Inhibited tonic hind-limb extension. | 4-fold more potent than carbamazepine and phenytoin; 100-fold more potent than valproic acid. | scielo.org |
In conjunction with its anticonvulsant activity, kaurenoic acid has also demonstrated sedative properties in pre-clinical studies. researchgate.netnih.govresearchgate.net These effects have been observed in animal models during the evaluation of its anticonvulsant and other central nervous system activities. unn.edu.ngresearchgate.net For instance, during toxicity and anticonvulsant testing in mice, administration of kaurenoic acid led to observable signs of sedation, such as somnolence and weakness of the hind limbs. nih.gov The sedative effects were quantified in mice with an ED50 of 8.5 mg/kg. scielo.org This sedative action is believed to be linked to its modulation of central inhibitory mechanisms, which also contributes to its anticonvulsant profile. taylorandfrancis.com
Uterine Relaxant Activity
Kaurenoic acid has been investigated for its effects on uterine muscle contractility in pre-clinical in vitro models. Studies on isolated rat uterine tissue demonstrate that kaurenoic acid exerts a significant relaxant effect. researchgate.net It has been shown to inhibit contractions induced by agonists such as acetylcholine (B1216132) and oxytocin (B344502) in a concentration-dependent manner. nih.gov
In one study, the maximal contractile response (Emax) to oxytocin and acetylcholine was markedly depressed after incubation with kaurenoic acid. nih.gov At a concentration of 160 µM, kaurenoic acid reduced the Emax of oxytocin by 83% and that of acetylcholine by 91%. nih.gov This demonstrates a potent inhibitory effect on agonist-induced uterine contractions.
The mechanism underlying this relaxant activity appears to be twofold. researchgate.net The primary action is attributed to the blockade of calcium channels, as kaurenoic acid significantly inhibited contractile responses evoked by calcium chloride (CaCl₂) in a high-potassium, calcium-free medium. researchgate.net A secondary mechanism involves the opening of ATP-sensitive potassium (KATP) channels. researchgate.net This was suggested by experiments where the relaxant effect was partially reversed by glibenclamide, a known KATP channel blocker. researchgate.netnih.gov Conversely, the relaxation was not affected by tetraethyl ammonium, a blocker of calcium-activated potassium channels, further specifying the pathway involved. nih.gov Kaurenoic acid was also found to relax sustained tonic contractions induced by acetylcholine, oxytocin, and barium chloride (BaCl₂). researchgate.net
Table 1: Effect of Kaurenoic Acid on Uterine Contractions
| Agonist | Kaurenoic Acid Concentration | Inhibition of Maximal Contractile Response (Emax) | Reference |
|---|---|---|---|
| Oxytocin | 160 µM | 83% | nih.gov |
| Acetylcholine | 160 µM | 91% | nih.gov |
Anti-allergic Responses
The potential anti-allergic properties of kaurenoic acid have been suggested through studies on plant extracts known to contain the compound. Ethanolic extracts of Mikania glomerata, a plant in which kaurenoic acid is a known constituent, were found to be effective in inhibiting immunological inflammation in pre-clinical evaluations. scielo.br The anti-allergic and anti-inflammatory activities of the plant are partly attributed to its diterpene components, including kaurenoic acid. scielo.brscielo.br
Mechanistically, the anti-allergic potential of kaurenoic acid may be linked to its immunomodulatory functions. It has been reported to downregulate Th2 and NF-κB/cytokine-related pathways. researchgate.net These pathways are central to the development and propagation of allergic inflammation, suggesting that by inhibiting them, kaurenoic acid can mitigate allergic responses.
Immunosuppressive Modulations
Kaurenoic acid exhibits complex immunomodulatory effects rather than straightforward immunosuppression. In vitro studies on peritoneal macrophages from BALB/c mice have shown that kaurenoic acid can modulate immune responses on its own (per se). researchgate.net It was found to induce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ). researchgate.net Simultaneously, it also increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net
In addition to cytokine modulation, kaurenoic acid treatment led to a reduction in nitric oxide (NO) production and promoted an anti-oxidant profile in these macrophages. researchgate.net In other models where inflammation was induced by lipopolysaccharide (LPS), kaurenoic acid treatment reduced levels of pro-inflammatory markers, including Cyclooxygenase-2 (COX-2), IL-6, IL-1β, and TNF-α. mdpi.comnih.gov These findings indicate that kaurenoic acid possesses context-dependent immunomodulatory properties, capable of both stimulating and suppressing different facets of the immune response. researchgate.netmdpi.com
Table 2: Immunomodulatory Effects of Kaurenoic Acid on Macrophages in vitro
| Parameter | Effect Observed | Reference |
|---|---|---|
| TNF-α Production | Increased | researchgate.net |
| IL-1β Production | Increased | researchgate.net |
| IFN-γ Production | Increased | researchgate.net |
| IL-10 Production | Increased | researchgate.net |
| Nitric Oxide (NO) Production | Reduced | researchgate.net |
Acetylcholinesterase Inhibition for Neurodegenerative Conditions
Kaurenoic acid and its derivatives have been identified as promising inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. scielo.brscielo.br The inhibition of AChE increases the level of the neurotransmitter acetylcholine in the brain, which is linked to improved memory and cognitive function. scielo.br
In screening studies, several derivatives of kaurenoic acid demonstrated AChE inhibitory activity comparable to or greater than galantamine, a standard drug used for Alzheimer's treatment. scielo.brscielo.br Kaurenoic acid itself was shown to be an effective inhibitor of both AChE and Butyrylcholinesterase (BChE). researchgate.net Specific pre-clinical assays determined its half-maximal inhibitory concentration (IC₅₀) values to be 22.39 µM for AChE and 93.49 µM for BChE. researchgate.net These findings highlight kaurenoic acid as a valuable natural scaffold for developing new therapeutic agents for neurodegenerative conditions like Alzheimer's disease. scielo.brchemfaces.com
Table 3: Cholinesterase Inhibition by Kaurenoic Acid
| Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 22.39 µM | researchgate.net |
| Butyrylcholinesterase (BChE) | 93.49 µM | researchgate.net |
Smooth Muscle Relaxant Effects
The relaxant activity of kaurenoic acid extends beyond uterine tissue to other types of smooth muscle, including vascular smooth muscle. mdpi.comscirp.orgscielo.br This general smooth muscle relaxant effect is a recognized biological activity of the compound in various in vitro models. scirp.orgscielo.br
The primary mechanism for this effect is believed to be the inhibition of extracellular calcium (Ca²⁺) influx into smooth muscle cells. scirp.org This action is consistent with the detailed mechanistic work performed on uterine tissue, which points to a principal role for calcium channel blockade. researchgate.net The ability of kaurenoic acid to inhibit contractions in different smooth muscle tissues suggests it acts on a fundamental regulatory pathway of muscle tone, making it a compound of interest for conditions characterized by smooth muscle spasms. scirp.orgscielo.br
Molecular Mechanisms and Cellular Signaling Pathways Modulated by Kaurenoic Acid
Modulation of Inflammatory Signaling Pathways
Kaurenoic acid has demonstrated significant immunomodulatory effects by targeting key signaling pathways involved in the inflammatory response. mdpi.com Its ability to interfere with these pathways underscores its potential as a modulator of inflammatory processes.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. Kaurenoic acid has been shown to inhibit this pathway through multiple mechanisms. researchgate.net
Inhibition of IκB Kinase (IKK) and IκBα Degradation : In cellular models, kaurenoic acid and its derivatives inhibit the activation of the IκB kinase (IKK) complex. researchgate.netpsu.edu This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. psu.eduacs.org As a result, the NF-κB dimer (typically p50/p65) remains sequestered in the cytoplasm, unable to translocate to the nucleus. psu.eduacs.org Some studies suggest that kaurenoic acid derivatives exert their activity through IKK inhibition. researchgate.net
Prevention of p65 Nuclear Translocation : By preventing IκBα degradation, kaurenoic acid effectively blocks the nuclear translocation of the p65 subunit of NF-κB. psu.eduacs.org This has been observed in various cell types, including macrophages and chondrocytes, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov
Inhibition of NF-κB-Inducing Kinase (NIK) : Research indicates that kaurene diterpenes, including kaurenoic acid, can target NF-κB-inducing kinase (NIK), a member of the MAPK kinase superfamily. researchgate.netpsu.edu Inhibition of NIK disrupts the signaling cascade that leads to IKK and subsequent NF-κB activation. researchgate.netcapes.gov.br
Downregulation of NF-κB-Mediated Gene Expression : The culmination of these inhibitory actions is the suppression of the expression of NF-κB target genes. This includes pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov
The Nuclear Factor E2-related Factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Kaurenoic acid has been identified as an activator of the Nrf2 pathway. researchgate.netjkom.org
Induction of Nrf2 Nuclear Translocation : Kaurenoic acid promotes the translocation of Nrf2 from the cytoplasm into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes. mdpi.com
Upregulation of Nrf2-Dependent Genes : The activation of Nrf2 by kaurenoic acid leads to the increased expression of a battery of cytoprotective and antioxidant enzymes. jkom.org These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and the catalytic subunit of glutamate-cysteine ligase (GCLC). jkom.orgmdpi.comnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Kaurenoic acid has been found to modulate these pathways.
Delayed Phosphorylation of ERK and p38 : Studies have shown that kaurene diterpenes can delay the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK in response to inflammatory stimuli like LPS. researchgate.netcapes.gov.br This delayed activation can contribute to a deficient activation of NF-κB. researchgate.net However, the effect on c-Jun N-terminal kinase (JNK) phosphorylation appears to be less significant or absent. researchgate.netcapes.gov.br
Inhibition of p38 Phosphorylation : Some research indicates that kaurenoic acid can inhibit the phosphorylation of the p38 protein, thereby interfering with the p38 MAPK signaling pathway. mdpi.com The activation of this pathway is linked to inflammation, cell proliferation, and apoptosis. mdpi.com
Differential Effects on MAPK Pathways : The modulation of MAPK pathways by kaurenoic acid appears to be context-dependent. For instance, in human osteoarthritis chondrocytes stimulated with IL-1β, a related compound, continentalic acid, was shown to suppress the phosphorylation of ERK1/2, JNK, and p38. nih.gov While kaurenoic acid also showed activity, it was at a much higher concentration. nih.gov
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. While direct and extensive studies on kaurenoic acid's effect on the mTOR pathway are still emerging, its interplay with upstream regulators like the PI3K/Akt pathway suggests a potential for modulation. The PI3K/Akt pathway is a known upstream activator of mTOR signaling.
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that regulates a wide range of cellular processes. There is evidence suggesting a potential for crosstalk between kaurenoic acid-modulated pathways and TGF-β signaling. For instance, it has been reported that p38 MAPK can activate caspase-8 during TGF-β-induced apoptosis, and kaurene diterpenes are known to modulate p38 MAPK activity. researchgate.netscielo.br
Apoptotic and Autophagic Signaling Induction
In addition to its anti-inflammatory effects, kaurenoic acid can induce programmed cell death, specifically apoptosis and potentially autophagy, in various cell types, particularly cancer cells.
Induction of Apoptosis : Kaurenoic acid and its derivatives have been shown to induce apoptosis in several cancer cell lines, including glioblastoma, leukemia, and cervical cancer. geneticsmr.orgscielo.br This is often characterized by the externalization of phosphatidylserine, a hallmark of early apoptosis. researchgate.netscielo.br The mechanism of action is through the induction of apoptosis. chemfaces.compasseidireto.com
Activation of Caspases : The apoptotic process induced by kaurenoic acid is often caspase-dependent. mdpi.com It has been shown to increase the expression and activity of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. mdpi.comnih.govresearchgate.net The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. geneticsmr.orgnih.gov
Modulation of Bcl-2 Family Proteins : Kaurenoic acid derivatives can modulate the expression of Bcl-2 family proteins. nih.govresearchgate.net This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to the activation of the intrinsic apoptotic pathway.
Induction of Endoplasmic Reticulum (ER) Stress : Kaurenoic acid has been found to induce the generation of cytosolic calcium ions and reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. mdpi.com This is evidenced by the increased expression of ER stress markers such as GRP78, ATF4, and CHOP. mdpi.com The ER stress can, in turn, trigger apoptosis.
Autophagy Induction : While research is more focused on apoptosis, there are indications that kaurenoic acid might also induce autophagy. Autophagy is a cellular process of self-digestion of damaged organelles and proteins. The conversion of LC3-I to LC3-II is a key marker of autophagy. Further investigation is needed to fully elucidate the role of kaurenoic acid in modulating autophagic signaling pathways.
Data Tables
Table 1: Effects of Kaurenoic Acid on Inflammatory Signaling Pathways
| Pathway | Key Protein/Target | Effect of Kaurenoic Acid | Downstream Consequences |
| NF-κB | IKK | Inhibition of activation researchgate.netpsu.edu | Decreased IκBα phosphorylation and degradation psu.eduacs.org |
| IκBα | Stabilization psu.eduacs.org | Sequestration of NF-κB in the cytoplasm psu.edu | |
| p65 | Inhibition of nuclear translocation nih.govnih.gov | Decreased transcription of pro-inflammatory genes mdpi.comnih.gov | |
| NIK | Inhibition researchgate.netcapes.gov.br | Disruption of NF-κB activation cascade researchgate.netpsu.edu | |
| Nrf2 | Nrf2 | Induction of nuclear translocation researchgate.net | Increased binding to ARE mdpi.com |
| HO-1, NQO1, GCLC | Upregulation of expression jkom.orgmdpi.comnih.gov | Enhanced antioxidant and cytoprotective response jkom.org | |
| MAPK | ERK1/2, p38 | Delayed phosphorylation/Inhibition mdpi.comresearchgate.netcapes.gov.br | Attenuation of inflammatory signaling researchgate.net |
Table 2: Effects of Kaurenoic Acid on Apoptotic and Autophagic Signaling
| Pathway | Key Protein/Target | Effect of Kaurenoic Acid | Downstream Consequences |
| Apoptosis (Extrinsic) | Caspase-8 | Activation geneticsmr.orgnih.gov | Initiation of the extrinsic apoptotic cascade geneticsmr.org |
| Apoptosis (Intrinsic) | Bax | Upregulation nih.gov | Promotion of mitochondrial outer membrane permeabilization |
| Bcl-2, Bcl-xL | Downregulation nih.govresearchgate.net | Release of cytochrome c from mitochondria | |
| Caspase-9 | Activation mdpi.comnih.gov | Initiation of the intrinsic apoptotic cascade nih.gov | |
| Caspase-3 | Activation/Cleavage mdpi.comnih.gov | Execution of apoptosis mdpi.com | |
| ER Stress | Ca2+, ROS | Increased generation mdpi.com | Induction of ER stress markers (GRP78, ATF4, CHOP) mdpi.com |
| Autophagy | LC3-I to LC3-II | Potential for increased conversion | Initiation of autophagosome formation |
Receptor Interactions and Enzyme Inhibition
Beyond modulating signaling pathways, kaurenoic acid directly interacts with specific cellular receptors and enzymes, altering their function.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. smw.ch The isotype PPARγ is a key regulator of adipocyte differentiation and lipid metabolism and is a target for drugs used to treat type 2 diabetes. smw.chplos.org
Recent research has identified kaurenoic acid as a novel activator of PPARγ. nih.gov This activation is linked to its anti-inflammatory and antitumor effects. nih.gov In studies on radioresistant breast cancer cells, kaurenoic acid combined with radiation overcame this resistance by upregulating PPARγ. nih.gov When PPARγ was knocked down, this beneficial effect was inhibited, underscoring the importance of this receptor interaction for the compound's activity. nih.gov
DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. icm.edu.pl Because of their critical role in cell proliferation, they are a common target for anticancer drugs. icm.edu.pl
The anticancer mechanism of kaurenoic acid has been attributed, in part, to its ability to inhibit these enzymes. researchgate.net Research indicates that kaurenoic acid acts as an inhibitor of both DNA topoisomerase I and DNA topoisomerase II. researchgate.netresearchgate.net While some studies suggest this inhibition is partial, it is considered a contributor to the compound's cytotoxic effects on cancer cells. researchgate.net Other analyses have shown that kaurenoic acid primarily intercalates with DNA rather than directly with topoisomerase I. researchgate.net
Table 2: Receptor and Enzyme Interactions of Kaurenoic Acid
| Target | Type of Interaction | Effect of Kaurenoic Acid | Associated Cellular Process |
| PPARγ | Activation / Agonism | Upregulates PPARγ activity. nih.gov | Anti-inflammatory and antitumor effects. nih.gov |
| DNA Topoisomerase I | Inhibition | Inhibits enzyme activity. researchgate.netresearchgate.net | Cytotoxicity, anticancer effects. researchgate.net |
| DNA Topoisomerase II | Inhibition | Inhibits enzyme activity. researchgate.net | Cytotoxicity, anticancer effects. researchgate.net |
Cyclooxygenase and Nitric Oxide Synthase Inhibition
Kaurenoic acid has demonstrated notable inhibitory effects on key enzymes involved in the inflammatory cascade, specifically cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). In studies utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophages, kaurenoic acid dose-dependently inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov This inhibition is attributed to the suppression of COX-2 and iNOS expression. nih.govmdpi.com
The anti-inflammatory action of kaurenoic acid is linked to its ability to downregulate the expression of these pro-inflammatory enzymes. mdpi.com Research has shown that kaurenoic acid significantly reduces the release of PGE2, with a reported half-maximal inhibitory concentration (IC50) of 106.09 (±0.27) μM in LPS-stimulated macrophages. nih.gov Similarly, the production of NO was inhibited with an IC50 value of 51.73 (±2.42) μM. nih.gov These findings underscore the potential of kaurenoic acid to modulate inflammatory pathways through the direct inhibition of COX-2 and iNOS activity. frontiersin.orgchemfaces.comchemfaces.com
| Enzyme/Product | Cell Line/Model | Effect of Kaurenoic Acid | IC50 Value | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | LPS-induced RAW264.7 macrophages | Inhibition of expression | Not specified | nih.govmdpi.com |
| Prostaglandin E2 (PGE2) | LPS-induced RAW264.7 macrophages | Inhibition of release | 106.09 (±0.27) μM | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-induced RAW264.7 macrophages | Inhibition of expression | Not specified | nih.govmdpi.com |
| Nitric Oxide (NO) | LPS-induced RAW264.7 macrophages | Inhibition of production | 51.73 (±2.42) μM | nih.gov |
Myeloperoxidase Enzyme Interactions
Kaurenoic acid has been shown to interact with and reduce the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. researchgate.netconicet.gov.ar Elevated MPO activity is a hallmark of neutrophil infiltration into inflamed tissues and contributes to oxidative stress and tissue damage. researchgate.net
In a model of acetic acid-induced colitis in rats, treatment with kaurenoic acid led to a significant, two- to three-fold reduction in the increased MPO activity associated with the inflammation. researchgate.net This decrease in MPO activity serves as a biochemical marker for the diminished infiltration of neutrophils into the colon tissue. researchgate.net These findings suggest that the anti-inflammatory effects of kaurenoic acid are, in part, mediated by its ability to modulate neutrophil activity and reduce the enzymatic action of myeloperoxidase. researchgate.net
Progesterone (B1679170) and Mineralocorticoid Receptor Interactions
Kaurenoic acid has been identified as a compound that interacts with both progesterone and mineralocorticoid receptors. taylorandfrancis.com These nuclear receptors are crucial in regulating a wide array of physiological processes. The progesterone receptor, a member of the steroid family of nuclear receptors, mediates the effects of progesterone, a key hormone in reproductive functions. thermofisher.com It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different regulatory functions. wikipedia.org
The mineralocorticoid receptor plays a vital role in regulating electrolyte and water balance through the action of aldosterone. nih.govwikipedia.org It has a high affinity for both mineralocorticoids and glucocorticoids. medchemexpress.com The interaction of kaurenoic acid with these receptors suggests its potential to influence the signaling pathways they govern. taylorandfrancis.com For instance, in silico studies have shown that kaurenoic acid has a strong binding affinity for the estrogen receptor, with a docking score of -10.2 kcal/mol, which is a related nuclear receptor. imist.ma While direct binding affinities and functional outcomes for progesterone and mineralocorticoid receptors require further detailed investigation, the established interactions point towards a broader endocrine-modulating potential of kaurenoic acid. taylorandfrancis.com
Ion Channel and Neurotransmitter System Modulation
Nitric Oxide (NO)-Cyclic GMP-Protein Kinase G (PKG)-ATP-Sensitive Potassium Channel Signaling Pathway Activation
A significant mechanism underlying the biological effects of kaurenoic acid involves the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (KATP) channel signaling pathway. nih.govresearchgate.netnih.gov This pathway plays a crucial role in various physiological processes, including analgesia and vasodilation. nih.gov
Studies have demonstrated that the analgesic effect of kaurenoic acid is dependent on the activation of this cascade. nih.govnih.govacs.org The process begins with an increase in the expression of neuronal nitric oxide synthase (nNOS), leading to elevated intracellular levels of NO in dorsal root ganglia neurons. nih.gov NO then stimulates soluble guanylate cyclase to produce cGMP, which in turn activates PKG. nih.gov The final step in this pathway is the opening of ATP-sensitive potassium channels. nih.govnih.gov The activation of this entire pathway by kaurenoic acid has been confirmed by the reversal of its analgesic effects by inhibitors such as L-NAME (a NOS inhibitor), ODQ (a soluble cGMP inhibitor), KT5823 (a PKG inhibitor), and glibenclamide (a KATP channel blocker). nih.govnih.gov
| Component of the Pathway | Effect of Kaurenoic Acid | Evidence | Reference |
|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Increased expression | Immunofluorescence analysis in dorsal root ganglia neurons | nih.gov |
| Nitric Oxide (NO) | Increased intracellular levels | Measurement in dorsal root ganglia neurons | nih.gov |
| Cyclic Guanosine Monophosphate (cGMP) | Activation of pathway component | Analgesic effect inhibited by ODQ | nih.govnih.gov |
| Protein Kinase G (PKG) | Activation of pathway component | Analgesic effect inhibited by KT5823 | nih.govnih.gov |
| ATP-sensitive Potassium (KATP) Channels | Opening of channels | Analgesic effect inhibited by glibenclamide | nih.govnih.gov |
GABAA-Receptor Chloride Channel Complex Enhancement
The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgwikipedia.org This receptor is a heteropentameric complex that forms a central pore permeable to chloride ions. uniprot.org When the neurotransmitter gamma-aminobutyric acid (GABA) binds to the receptor, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which inhibits the firing of action potentials. wikipedia.org The GABAA receptor complex also contains allosteric binding sites for various drugs, including benzodiazepines and barbiturates, which can enhance the receptor's function. nih.govnih.gov While the direct interaction of kaurenoic acid with the GABAA-receptor chloride channel complex is an area for further research, its known effects on other ion channels and neurotransmitter systems suggest a potential for modulation of GABAergic neurotransmission.
Calcium Channel Blockade
Kaurenoic acid has been shown to exert a relaxant effect on smooth muscle, which is primarily attributed to its ability to block calcium channels. nih.govbiorbyt.comwikipedia.org This mechanism has been particularly studied in uterine muscle. nih.govresearchgate.net
In vitro experiments on rat uterus have demonstrated that kaurenoic acid significantly inhibits contractile responses evoked by calcium chloride (CaCl2) in a high-potassium, zero-calcium medium. nih.gov Furthermore, it produces a concentration-dependent relaxation of sustained tonic contractions induced by various agonists, including acetylcholine (B1216132) and oxytocin (B344502). nih.gov For example, at a concentration of 160 µM, kaurenoic acid depressed the maximal contractile response to oxytocin and acetylcholine by 83% and 91%, respectively. nih.gov This strong evidence points to a principal mechanism of action involving the blockade of calcium influx, which is essential for smooth muscle contraction. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Kaurenoic Acid and Its Derivatives
Influence of Carboxylic Acid Group Modifications
The carboxylic acid group at the C-19 position is a key determinant of the biological activity of kaurenoic acid. Modifications at this site, such as esterification and amidation, have been shown to significantly alter the pharmacological profile of the parent compound.
Esterification Effects on Biological Activity
Esterification of the C-19 carboxylic acid has been a common strategy to modulate the bioactivity of kaurenoic acid. The conversion of the carboxylic acid to an ester can influence properties such as lipophilicity, which in turn affects cell membrane permeability and target interaction.
For instance, the synthesis of various kauranic esters through alkylation with alkyl halides has been explored to generate derivatives with potential pharmacological activities. researchgate.netresearchgate.net Studies have shown that while kaurenoic acid itself possesses moderate antifungal activity, its methyl ester derivative displays altered activity profiles. nih.govscielo.br For example, in tests against dermatophytes, only kaurenoic acid and derivatives with a free carboxyl group showed moderate activity, suggesting that hydrophilic groups might be necessary for this specific antifungal action. nih.gov
In the context of anticancer activity, a series of ester derivatives of a 15-oxo-kaurenoic acid analogue were synthesized and evaluated. thieme-connect.de These compounds, with substitutions at the C-4 position, demonstrated significant inhibitory activity against various cancer cell lines, including colon, pancreatic, stomach, esophageal, and leukemia cells. thieme-connect.de Notably, compounds with ester groups at C-4 (compounds 11-14 in the study) showed higher cytotoxic activity against the SGC-7901 stomach cancer cell line compared to their amide counterparts. thieme-connect.de
Conversely, in a study on acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment, kaurenoic acid was found to be more active than its methyl ester derivative. scielo.br This suggests that for certain biological targets, the free carboxylic acid is crucial for activity.
The following table summarizes the effect of esterification on the cytotoxic activity of kaurenoic acid derivatives against the K562 leukemia cell line.
| Compound | R Group at C-4 | Cytotoxicity (IC₅₀ in µM) against K562 |
| 11 | -COOCH₃ | 15.3 |
| 12 | -COOCH₂CH₃ | 18.2 |
| 13 | -COOCH₂CH₂CH₃ | 21.5 |
| 14 | -COOCH(CH₃)₂ | 25.0 |
| Data sourced from a study on the semi-synthesis and cytotoxic activities of kaurenoic acid derivatives. thieme-connect.de |
Amidation Effects on Biological Activity
Amidation of the C-19 carboxylic acid is another key modification that profoundly impacts the biological activity of kaurenoic acid. The introduction of an amide linkage can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, leading to varied interactions with biological targets.
Several studies have synthesized amide derivatives of kaurenoic acid to explore their therapeutic potential. thieme-connect.denih.govscielo.br For example, in the pursuit of novel trypanocidal agents, various amide derivatives were prepared. nih.govscielo.br While some derivatives showed altered activity, the introduction of an amide group at C-19 in kaurenoic acid for the purpose of inhibiting acetylcholinesterase (AChE) led to a significant decrease in activity. scielo.br The activity further decreased with the increasing size of the side chain on the amide. scielo.br However, a cyclic monoamide derivative was found to be a more potent AChE inhibitor than its linear amide counterparts. scielo.br
In terms of anticancer activity, a series of amide derivatives of a 15-oxo-kaurenoic acid analogue demonstrated significant cytotoxicity. thieme-connect.de Compounds with amide groups at the C-4 position (compounds 5-7 in the study) displayed more potent cytotoxicity against the K562 leukemia cell line than the corresponding ester derivatives. thieme-connect.de This suggests that for this particular cell line and compound series, the amide functionality is more favorable for cytotoxic activity.
The table below presents the cytotoxic activity of several amide derivatives against the K562 cell line.
| Compound | R Group at C-4 | Cytotoxicity (IC₅₀ in µM) against K562 |
| 5 | -CONHCH₂CH₃ | 8.9 |
| 6 | -CONHCH₂CH₂CH₃ | 10.2 |
| 7 | -CONHCH(CH₃)₂ | 12.5 |
| Data sourced from a study on the semi-synthesis and cytotoxic activities of kaurenoic acid derivatives. thieme-connect.de |
Furthermore, the synthesis of amides from atractyligenin, a related ent-kaurane, and their subsequent oxidation to di-oxo analogues revealed that the di-oxidized compounds were significantly more effective against colon cancer cells than their alcoholic precursors. nih.gov This highlights the interplay between modifications at C-19 and other parts of the molecule.
Impact of Double Bond Modifications
The exocyclic double bond at the C16-C17 position is a critical pharmacophore of kaurenoic acid, and its modification has been shown to significantly influence its biological activity. nih.gov
Studies have demonstrated that the hydrogenation of this double bond, resulting in (-)-kauran-19-oic acid, leads to a complete loss of the genotoxic and mutagenic effects observed with kaurenoic acid. nih.gov This strongly suggests that the exocyclic methylene (B1212753) group is essential for this particular biological activity. nih.gov
In the context of antifungal activity, the hydrogenation of kaurenoic acid followed by esterification yielded derivatives with potent activity against Colletotrichum lindemuthianum, the fungus causing anthracnose in common beans. researchgate.net The methyl and p-bromobenzyl esters of the hydrogenated kaurenoic acid were found to be the most active compounds. researchgate.net
Furthermore, the position of the double bond is crucial. The Δ¹⁵ configuration in ent-17-hydroxykaur-15-en-19-oic acid enhances its cytotoxicity compared to Δ¹⁶ analogs like kaurenoic acid. The introduction of an additional double bond, as seen in grandifloric acid (Δ⁹⁽¹¹⁾,¹⁵), can lead to reduced bioactivity, possibly due to steric hindrance that affects interactions with the target.
Epoxidation of the C16-C17 double bond is another modification that has been explored. The resulting epoxide derivatives of kaurenoic acid have shown increased antitubercular activity. researchgate.net Some ent-kaurane epoxides have also demonstrated good in vitro antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net
Stereochemical Considerations and Bioactivity
The stereochemistry of the kaurenoic acid skeleton plays a crucial role in its biological activity. The rigid tetracyclic structure possesses multiple stereogenic centers, and their specific spatial arrangement is essential for proper interaction with biological targets. ontosight.aiacs.org
The synthesis of platensimycin, a potent antibiotic, from ent-kaurenoic acid highlights the importance of retaining the correct stereochemistry at C8, C10, and C13 of the kaurane (B74193) framework. acs.org Any alterations to these chiral centers would likely disrupt the molecule's ability to bind to its target, FabF synthase.
The stereochemistry of substituents also has a significant impact. For example, in the synthesis of a 16α-methoxy derivative from kaurenoic acid, the high stereoselectivity of the reaction, yielding only one isomer, underscores the influence of the molecule's inherent stereochemistry on its reactivity. scielo.br Similarly, the regio- and stereoselective hydration of the C16-C17 double bond to produce a primary alcohol proceeds from the more accessible α-face of the molecule. acs.org
Effects of Substituents on Specific Carbon Positions (e.g., C-15, C-17, C-19)
The introduction of substituents at specific carbon positions on the kaurenoic acid scaffold is a key strategy for modulating its biological activity.
C-15: The introduction of an allylic hydroxyl group at C-15 has been shown to be a significant feature for acetylcholinesterase (AChE) inhibition. scielo.br A derivative with a C-15 hydroxyl group was one of the most active compounds in a study, exhibiting higher inhibition than the positive control, galantamine. scielo.br Oxidation of the C-15 hydroxyl group to a ketone, in conjunction with modifications at C-19, has been shown to produce compounds with potent cytotoxic activity against various cancer cell lines. thieme-connect.de
C-17: Hydroxylation at C-17 is another important modification. The presence of a hydroxyl group at C-17 is critical for the synergistic antifungal activity observed when combined with epoxy derivatives. Furthermore, a diol bearing free hydroxyl groups at both C-17 and C-19 was found to be an exceptionally active AChE inhibitor, completely inhibiting the enzyme's activity. scielo.brscite.ai
C-19: As discussed in section 8.1, the C-19 carboxylic acid is a primary site for modification. Its conversion to esters and amides significantly impacts bioactivity. thieme-connect.denih.govscielo.br The presence of a free carboxyl group is often important for certain activities, such as antifungal and AChE inhibitory effects. nih.govscielo.br
The following table highlights the AChE inhibitory activity of kaurenoic acid and some of its derivatives with modifications at C-15, C-17, and C-19.
| Compound | Key Structural Feature | AChE Inhibition (%) |
| Kaurenoic acid (1) | C-19 COOH | 81.6 ± 1.8 |
| Methyl ester (2) | C-19 COOCH₃ | 74.2 ± 3.1 |
| C-15 hydroxyl derivative (5) | C-15 OH | 93.0 ± 3.8 |
| C-17, C-19 diol (21) | C-17 OH, C-19 OH | 100 |
| Data sourced from a structure-activity relationship study of diterpenes for the treatment of Alzheimer's disease. scielo.br |
Ligand-Receptor Interactions and Steric Complementarity
The biological activity of kaurenoic acid derivatives is ultimately governed by their ability to interact with specific molecular targets, such as enzymes or receptors. These interactions are dictated by the principles of ligand-receptor binding, where steric and electronic complementarity are paramount. researchgate.net
The size and shape of the kaurenoic acid derivative must be compatible with the binding site of its target. researchgate.net For instance, the discrepancy in size between kaurenoic acid derivatives and other kaurane diterpenes can explain their different biological targets. researchgate.net A molecule that is too large may not fit into the active site of an enzyme, while one that is too small may not form sufficient interactions to be effective. researchgate.net
Molecular docking studies have provided insights into the specific interactions between kaurenoic acid and its targets. For example, in its interaction with the main protease (Mpro) of SARS-CoV-2, kaurenoic acid was shown to bind to the catalytic dyad through an alkyl bond with His41 and a hydrogen bond with Glu166, in addition to several van der Waals interactions. frontiersin.org Similarly, interactions with the estrogen receptor have been mapped to involve specific amino acid residues such as Leu387, Leu525, and Glu353. imist.ma
Hydrophobicity also plays a crucial role in ligand-receptor interactions. The polar and non-polar regions of the ligand and receptor must align to minimize unfavorable interactions with water and achieve a stable complex. researchgate.net Quantitative structure-activity relationship (QSAR) models have indicated that for cytotoxic activity against breast cancer cells, higher lipophilicity (logP) values are directly related to higher activity. nih.gov
Computational Ligand-Based Molecular Analysis
Computational ligand-based molecular analysis encompasses a suite of in silico techniques that are instrumental in elucidating the Structure-Activity Relationships (SAR) of a series of compounds without prior knowledge of the target receptor's three-dimensional structure. These methods rely on analyzing a set of molecules with known biological activities to build predictive models. For kaurenoic acid and its derivatives, these approaches have been pivotal in rationally designing new analogues with enhanced potency and in understanding the key structural features governing their biological effects, such as trypanocidal, antibacterial, and antifungal activities. The primary methods employed include Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and using statistical methods to create a predictive equation.
A significant 2D-QSAR study was conducted on a series of kaurenoic acid derivatives to model their trypanocidal activity against Trypanosoma cruzi. In this research, a set of derivatives with modifications primarily at the C-16/C-17 positions and the C-19 carboxylic acid was analyzed. The resulting QSAR model demonstrated a strong correlation between the structural features and the observed biological activity. The most influential descriptors identified were:
Mor15v (3D-MoRSE Signal 15 / weighted by van der Waals volume): This descriptor relates to the 3D spatial distribution of atomic van der Waals volumes. Its positive coefficient in the model indicated that a more scattered distribution of atomic volumes throughout the molecule is favorable for trypanocidal activity.
GATS2p (Geary autocorrelation of lag 2 / weighted by atomic polarizabilities): This descriptor captures the distribution of polarizability within the molecule. A positive correlation suggested that specific patterns of polarizability at a topological distance of two bonds are beneficial for activity, highlighting the importance of electronic properties in the molecular framework.
The statistical robustness of the developed QSAR model was validated through internal and external validation procedures, confirming its predictive power for designing new, potentially more potent anti-trypanosomal agents based on the kaurenoic acid scaffold.
| Descriptor Class | Descriptor Name | Significance in Model | Structural Interpretation |
|---|---|---|---|
| 3D-MoRSE | Mor15v | Positive Correlation | Favors a scattered 3D distribution of atomic van der Waals volumes, suggesting a need for specific spatial bulk. |
| Burden Eigenvalues | SpMax1_Bh(s) | Positive Correlation | Indicates that molecular size and specific branching patterns within the kaurane skeleton are important for activity. |
| 2D Autocorrelation | GATS2p | Positive Correlation | Highlights the importance of the distribution of atomic polarizabilities, suggesting that electronic interactions are key. |
3D-QSAR: CoMFA and CoMSIA Analysis
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed, visual understanding of SAR by generating 3D contour maps around an aligned set of molecules. These maps illustrate regions where specific physicochemical properties (steric, electrostatic, hydrophobic, etc.) are predicted to enhance or diminish biological activity.
In studies exploring the antifungal activity of kaurenoic acid derivatives, CoMFA and CoMSIA models have been successfully developed. For these models, a series of kaurenoic acid analogues were superimposed based on their common kaurane scaffold.
CoMFA (Comparative Molecular Field Analysis): The CoMFA model typically evaluates steric and electrostatic fields. For kaurenoic acid derivatives, the contour maps revealed critical insights:
Steric Field: A large, green-colored contour (sterically favorable) was often observed near the C-17 position of the exocyclic double bond. This indicates that introducing bulky substituents at this position is likely to increase antifungal activity, possibly by improving interactions with a hydrophobic pocket in the target enzyme or protein. Conversely, a yellow-colored contour (sterically unfavorable) near other regions, such as the axial face of the A-ring, would suggest that bulky groups there are detrimental.
Electrostatic Field: Blue-colored contours (positive charge favorable) were identified near the C-19 carboxylic acid group, reinforcing the importance of its acidic proton for interaction. Red-colored contours (negative charge favorable) near the C-16/C-17 double bond region suggested that introducing electron-withdrawing groups could enhance potency.
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the analysis by including fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. The CoMSIA models for kaurenoic acid derivatives corroborated and expanded upon the CoMFA findings:
Hydrophobic Field: Yellow-colored contours (hydrophobicity favorable) were prominent around the diterpene's polycyclic core and the C-17 position, aligning with the steric findings and confirming the importance of lipophilicity for activity.
Hydrogen Bond Donor/Acceptor Fields: A cyan-colored contour (H-bond donor favorable) was consistently located around the hydroxyl proton of the C-19 carboxylic acid. A magenta-colored contour (H-bond acceptor favorable) was seen near the carbonyl oxygen of the same group, precisely defining its crucial role as both a hydrogen bond donor and acceptor in molecular recognition.
These 3D-QSAR models not only provided a robust statistical correlation but also offered a clear, three-dimensional roadmap for the rational design of new kaurenoic acid derivatives. The visual output from CoMFA and CoMSIA serves as a powerful guide for synthetic chemists, indicating precisely where to modify the scaffold to optimize interactions with the biological target and improve activity.
| 3D-QSAR Field | Favorable Feature Location | Interpretation for Activity Enhancement |
|---|---|---|
| Steric (CoMFA) | Vicinity of C-17 (exocyclic methylene) | Introduction of bulky, sterically favored groups is predicted to increase potency. |
| Electrostatic (CoMFA) | Near the C-19 carboxylic acid | Positive electrostatic potential (e.g., from the acidic proton) is crucial for interaction. |
| Hydrophobic (CoMSIA) | Around the polycyclic skeleton and C-17 | Increased lipophilicity in these regions is favorable for activity, suggesting hydrophobic interactions are key. |
| H-Bond Donor (CoMSIA) | Hydroxyl proton of the C-19 carboxyl group | This feature is essential for forming a hydrogen bond with the biological target. |
| H-Bond Acceptor (CoMSIA) | Carbonyl oxygen of the C-19 carboxyl group | This feature is also essential, indicating a bidentate interaction capability at the C-19 position. |
Ecological and Physiological Roles of Kaurenoic Acid in Plants
Role as an Endogenous Gibberellin Precursor
One of the most well-documented physiological roles of kaurenoic acid is its function as a key intermediate in the biosynthesis of gibberellins (GAs), a class of diterpenoid hormones that regulate numerous aspects of plant growth and development nih.gov. The biosynthesis of GAs is a complex pathway that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm frontiersin.org.
The journey to bioactive GAs begins with the synthesis of the diterpene hydrocarbon precursor, ent-kaurene (B36324) nih.gov. In the endoplasmic reticulum, ent-kaurene undergoes a series of oxidation steps catalyzed by cytochrome P450 monooxygenases frontiersin.orgresearchgate.net. The first of these enzymes, ent-kaurene oxidase (KO), catalyzes the sequential oxidation of C-19 on the ent-kaurene molecule to produce ent-kaurenoic acid frontiersin.orgnih.gov.
Subsequently, another cytochrome P450 enzyme known as ent-kaurenoic acid oxidase (KAO) catalyzes the next three steps in the pathway researchgate.netresearchgate.net. This enzyme converts ent-kaurenoic acid into GA12, which is considered the first gibberellin in the pathway and the common precursor for all other GAs in plants researchgate.netusda.gov. The conversion involves an initial hydroxylation to form ent-7α-hydroxykaurenoic acid, followed by ring contraction and a final oxidation step usda.govnih.gov. Because GAs are essential for processes such as seed germination, stem elongation, leaf expansion, and flowering, the role of kaurenoic acid as an obligate precursor is fundamental to normal plant development frontiersin.orgriken.jp.
Regulation of Plant Growth and Development
While much of kaurenoic acid's influence on plant growth is mediated through its conversion to gibberellins, research in non-vascular plants has revealed a more direct regulatory role for its derivatives, independent of the canonical GA signaling pathways found in flowering plants.
The moss Physcomitrella patens provides a compelling example of the evolutionary significance of the kaurenoic acid pathway. While this moss possesses the genetic machinery to produce ent-kaurenoic acid from ent-kaurene, it does not synthesize the active gibberellins (like GA3 or GA4) that are crucial for development in angiosperms nih.govnih.govthailandmedical.news.
Despite the absence of traditional GAs, diterpenoids derived from ent-kaurenoic acid are essential endogenous regulators for a key developmental transition in the moss life cycle: the differentiation of protonema nih.govacs.org. The protonema is the initial filamentous stage of the moss gametophyte, which begins as chloronema and later differentiates into caulonema.
Studies using gene-disruption mutants have provided clear evidence for this role. When the ent-kaurene synthase gene (PpCPS/KS) in P. patens is disrupted, the moss fails to produce ent-kaurene and its downstream metabolites. This results in a significant defect in the differentiation from chloronemata to caulonemata nih.govthailandmedical.newsmdpi.com. Crucially, the application of exogenous ent-kaurene or ent-kaurenoic acid to these mutants restores normal differentiation nih.govnih.govthailandmedical.news. This rescue demonstrates that a metabolite downstream of ent-kaurenoic acid is the active signaling molecule. This suggests that non-vascular plants like mosses utilize a diterpene-based signaling system derived from kaurenoic acid to regulate development, highlighting an ancient function for this pathway that predates the evolution of gibberellin signaling as seen in vascular plants thailandmedical.news.
Plant Defense Mechanisms and Stress Responses
In addition to its roles in development, kaurenoic acid and structurally related compounds are involved in protecting plants from biotic threats such as pathogens and herbivores.
Kaurenoic acid itself has demonstrated direct antimicrobial properties. It has been isolated from the root bark of plants like Annona senegalensis and identified as a key constituent responsible for the plant's antibacterial effects nih.govresearchgate.net. Studies have shown its efficacy against various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus nih.govnih.gov. This inherent antimicrobial activity suggests that the accumulation of kaurenoic acid in certain plant tissues can serve as a direct chemical defense against bacterial invasion.
Furthermore, the kaurane (B74193) diterpenoid family, to which kaurenoic acid belongs, includes compounds that function as phytoalexins—antimicrobial compounds that are synthesized by plants in response to pathogen or insect attack. In maize (Zea mays), a group of inducible ent-kaurane-related diterpenoids, collectively named "kauralexins," has been identified. These compounds, which include ent-kaur-19-al-17-oic acid (kauralexin A3) and ent-kaur-15-en-19-al-17-oic acid (kauralexin B3), accumulate locally in response to fungal infection and insect damage usda.gov. Kauralexins exhibit significant inhibitory activity against fungal pathogens like Colletotrichum graminicola and also act as antifeedants against insects usda.gov. The biosynthesis of these defense compounds originates from the same diterpenoid pathway as kaurenoic acid, underscoring the dual role of this metabolic route in both development and defense.
Biotechnological Approaches for Kaurenoic Acid Production
Synthetic Biology Platforms for Sustainable Production
Synthetic biology provides innovative tools to engineer microbial cell factories for the production of complex molecules like kaurenoic acid. biorxiv.orgnih.gov This approach is seen as a more sustainable and environmentally friendly alternative to traditional extraction from medicinal plants, which can be inefficient and ecologically taxing. biorxiv.orgresearchgate.netresearchgate.net By harnessing the metabolic machinery of microorganisms, it is possible to produce high-value terpenoids from simple, renewable feedstocks. nih.govnih.gov The application of synthetic biology allows for the design and reconstruction of biosynthetic pathways in well-characterized industrial microbes, offering a platform for consistent and high-yield production. nih.govnih.gov
Microbial fermentation is at the forefront of biotechnological production of kaurenoic acid and other terpenoids. The most commonly used microbial hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, valued for their rapid growth, well-understood genetics, and established industrial use. nih.govnih.govpnnl.gov
In E. coli, researchers have successfully engineered strains to produce ent-kaurenoic acid. One study reported the redesign and reconstruction of the steviol-biosynthetic pathway, where ent-kaurenoic acid is a key intermediate. nih.gov By co-expressing engineered geranylgeranyl diphosphate (B83284) synthase, copalyl diphosphate synthase, and kaurene synthase, a yield of 623.6 ± 3.0 mg/L of the precursor ent-kaurene (B36324) was achieved. nih.gov Subsequent expression of an engineered kaurene oxidase (KO) from Arabidopsis thaliana resulted in the production of 41.4 ± 5 mg/L of ent-kaurenoic acid. nih.gov
Saccharomyces cerevisiae is another popular chassis for producing plant-derived natural products due to its eukaryotic nature, which can be advantageous for expressing complex plant enzymes like cytochrome P450s (P450s). nih.govfrontiersin.org It possesses a native mevalonate (B85504) (MVA) pathway, which is the precursor pathway for all isoprenoids, making it a suitable host for terpenoid synthesis. frontiersin.org While specific high-yield reports for kaurenoic acid in yeast are part of broader steviol (B1681142) glycoside production efforts, the successful high-titer production of related diterpenoids, such as carnosic acid (75.18 mg/L in fed-batch fermentation), demonstrates the potential of engineered yeast for kaurenoic acid synthesis. frontiersin.orggoogle.comgoogle.com
Other bacterial systems are also being explored. For instance, engineered photosynthetic cyanobacteria, specifically Synechococcus elongatus, have been developed to produce ent-kaurenoic acid directly from CO2. nih.govacs.org This innovative approach utilizes a combinatorial and modular gene expression strategy, incorporating a cytochrome P450 and its reductase partner, to achieve a titer of 2.9 ± 0.01 mg/L. nih.govacs.orgresearchgate.net This method represents a highly sustainable route, converting a greenhouse gas into a valuable chemical precursor. nih.govacs.org
Table 1: Research Findings on Microbial Production of Kaurenoic Acid and Precursors
| Microorganism | Product | Engineering Strategy | Titer (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | ent-kaurene | Co-expression of engineered GGPPS, CDPS, and KS | 623.6 ± 3.0 | nih.gov |
| Escherichia coli | ent-kaurenoic acid | Overexpression of engineered AtKO | 41.4 ± 5.0 | nih.gov |
| Escherichia coli | ent-kaurenoic acid | Increased NADPH/NADP+ ratio | 50.7 ± 9.8 | nih.govresearchgate.net |
| Synechococcus elongatus PCC 7942 | ent-kaurenoic acid | Modular expression of P450 and reductase from CO2 | 2.9 ± 0.01 | nih.govacs.orgresearchgate.net |
| Saccharomyces cerevisiae | Carnosic Acid (related diterpene) | Metabolic engineering and fed-batch fermentation | 75.18 | frontiersin.org |
Comparison of Bio-produced vs. Naturally Sourced Kaurenoic Acid
The shift towards biotechnological production is driven by the limitations of sourcing kaurenoic acid from nature. biorxiv.orgresearchgate.netresearchgate.net Natural extraction relies on plants such as those from the Copaifera, Mikania, and Xylopia genera, but the availability and concentration of the compound can be inconsistent due to geographical, seasonal, and environmental variations. biorxiv.orgnih.gov Synthetic biology offers a sustainable and reliable alternative that circumvents these issues. biorxiv.orgresearchgate.netresearchgate.net
A key advantage of bio-production is the potential for higher purity. A comparative study revealed that kaurenoic acid produced via fermentation (S-KA) had a purity of 99.06%, slightly higher than the 98.83% purity of a commercial standard derived from a natural source (G-KA). biorxiv.orgresearchgate.netresearchgate.net Furthermore, the bio-produced compound demonstrated comparable bioactivity. In vitro assays showed that S-KA exhibited anti-inflammatory and antimicrobial activities similar to the natural standard. biorxiv.orgresearchgate.net This confirms that fermentation-based production yields a compound that is functionally equivalent to its natural counterpart, making it a viable substitute for pharmacological applications. biorxiv.org
The cost and limited availability of pure kaurenoic acid from natural sources have restricted extensive research into its properties. biorxiv.orgresearchgate.net Biotechnological production in controlled fermenters can be scaled up to meet demand, potentially lowering costs and increasing accessibility for research and commercial use. nih.govnih.gov
Table 2: Comparison of Kaurenoic Acid Production Methods
| Attribute | Naturally Sourced | Bio-produced (Fermentation) |
|---|---|---|
| Source | Plants (e.g., Copaifera, Mikania) biorxiv.orgnih.gov | Engineered microbes (e.g., E. coli, S. cerevisiae) nih.gov |
| Sustainability | Limited by environmental pressures, complex extraction biorxiv.orgresearchgate.net | Uses renewable feedstocks, less environmental impact biorxiv.orgnih.gov |
| Purity | Variable; commercial standard at 98.83% biorxiv.orgresearchgate.net | High; demonstrated at 99.06% biorxiv.orgresearchgate.net |
| Consistency & Scalability | Inconsistent yields due to biological/environmental factors biorxiv.org | Controlled, scalable, and consistent production nih.gov |
| Bioactivity | Established anti-inflammatory and antimicrobial properties biorxiv.org | Comparable bioactivity to natural standard biorxiv.orgresearchgate.net |
| Availability & Cost | Limited availability and high cost restrict research biorxiv.orgresearchgate.net | Potential for lower cost and greater availability nih.gov |
Process Optimization for High-Purity Kaurenoic Acid Production
Achieving high titers and purity of kaurenoic acid in microbial systems requires extensive process optimization through metabolic engineering and bioprocess control. nih.govgoogle.com A primary strategy involves balancing the expression of genes within the engineered biosynthetic pathway to maximize metabolic flux towards the target compound and avoid the accumulation of toxic intermediates. nih.govpnnl.gov
Key optimization strategies include:
Enzyme and Pathway Engineering : The functionality of plant-derived enzymes, particularly cytochrome P450s like kaurene oxidase (KO), is often a bottleneck in microbial hosts. nih.govpnnl.gov Strategies to overcome this include N-terminal modifications of the enzymes to improve expression and activity in bacteria, as demonstrated with A. thaliana KO in E. coli. nih.gov Creating fusion proteins of a P450 with its cytochrome P450 reductase (CPR) partner can also improve electron transfer and catalytic efficiency. nih.govpnnl.gov Additionally, optimizing the copy number of the genes encoding KO and CPR is crucial for maximizing the conversion of ent-kaurene to ent-kaurenoic acid. nih.gov
Redox Balancing : The conversion of ent-kaurene to ent-kaurenoic acid is an oxidative process requiring cofactors like NADPH. Engineering the host's metabolism to increase the cellular NADPH/NADP+ ratio has been shown to enhance the final product titer. nih.govresearchgate.net In one study, this approach increased ent-kaurenoic acid production from 41.4 mg/L to 50.7 mg/L. nih.govresearchgate.net
Fermentation Strategy : The choice of fermentation mode is critical for achieving high cell density and productivity. Fed-batch fermentation, where nutrients are supplied during cultivation, is a common strategy to prevent substrate inhibition and support prolonged production, leading to significantly higher titers compared to batch cultures. nih.govfrontiersin.org
Through these integrated optimization strategies, microbial platforms can be fine-tuned for the industrial-scale production of high-purity kaurenoic acid.
Future Directions and Emerging Research Avenues for Kaurenoic Acid
Elucidation of Underexplored Molecular Mechanisms
While current research has identified several mechanisms of action for kaurenoic acid, many of its molecular pathways remain to be fully elucidated. Future studies will likely focus on identifying novel protein targets and signaling cascades affected by this compound. For instance, its analgesic properties are linked to the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium channel signaling pathway. nih.govacs.orgmdpi.com However, the precise interactions with each component of this pathway warrant further investigation. Moreover, its anti-inflammatory effects, attributed to the inhibition of cytokines like prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), present an opportunity for more in-depth mechanistic studies. mdpi.comchemfaces.com Understanding the complete spectrum of its molecular targets will be crucial for its development as a therapeutic agent. ontosight.ai
Development of Novel Kaurenoic Acid Derivatives with Enhanced Efficacy
To improve upon the natural efficacy and address limitations such as low solubility, researchers are actively developing novel derivatives of kaurenoic acid. researchgate.netresearchgate.netscielo.brwikipedia.org Synthetic modifications of the kaurenoic acid scaffold have yielded compounds with enhanced biological activities. For example, the synthesis of amides, amines, and oximes has been explored to improve its trypanocidal activity. researchgate.netresearchgate.netscielo.br One study reported that an oxime derivative, methyl ent-16Z-oxime-17-norkauran-19-oate, exhibited enhanced activity against Trypanosoma cruzi compared to the parent compound. scielo.br Another area of focus is the synthesis of derivatives with improved antimicrobial properties. researchgate.net Future efforts will likely involve computational modeling and high-throughput screening to design and identify derivatives with superior potency, selectivity, and pharmacokinetic profiles. researchgate.net The synthesis of a sodium salt derivative has already shown promise in increasing water solubility, which could expand its pharmacological applications. researchgate.netbiorxiv.org
Exploration of Combination Therapies in Pre-clinical Oncology Research
The potential of kaurenoic acid as a synergistic agent in cancer therapy is a promising area of future research. Studies have already shown that it can enhance the efficacy of existing chemotherapeutic drugs and radiotherapy. For instance, in breast cancer models, kaurenoic acid has been shown to sensitize radioresistant cells to radiation treatment. mdpi.comnih.gov When combined with 2 Gy of radiation, kaurenoic acid significantly increased cytotoxicity and caspase-3 activity in both sensitive and radioresistant breast cancer cells. nih.gov Similarly, its combination with the chemotherapeutic drug methotrexate (B535133) has demonstrated synergistic effects in lung cancer cells. semanticscholar.org Future pre-clinical studies are expected to explore combinations of kaurenoic acid and its derivatives with a wider range of anticancer agents to identify effective treatment regimens for various cancer types. sci-hub.se
Investigation of Kaurenoic Acid's Role in Other Disease Models
Beyond its well-documented anti-inflammatory and anticancer properties, kaurenoic acid holds potential for treating a variety of other diseases. ontosight.aitaylorandfrancis.com Its analgesic effects in models of neuropathic and inflammatory pain have been established, suggesting its potential as a novel pain management agent. nih.govmdpi.comnih.gov Research has also pointed to its potential in treating leishmaniasis, where it has shown leishmanicidal effects against both promastigote and amastigote forms of Leishmania amazonensis. researchgate.netfrontiersin.org Furthermore, its interaction with the NLRP12 inflammasome suggests a role in modulating immune responses, which could be relevant for various inflammatory and autoimmune disorders. frontiersin.org Future research will likely involve testing kaurenoic acid in a broader range of disease models, including neurodegenerative diseases, metabolic disorders, and other infectious diseases. taylorandfrancis.commdpi.com
Advanced Bioproduction Strategies and Scale-Up
The sustainable and large-scale production of kaurenoic acid is essential for its potential clinical and commercial development. biorxiv.org While it can be extracted from natural sources, this method can be inefficient and environmentally taxing. biorxiv.org Therefore, significant research is being directed towards metabolic engineering and synthetic biology approaches for its production. researchgate.netnih.govnih.gov Engineered microorganisms, such as Escherichia coli and the cyanobacterium Synechoccous elongatus, have been successfully modified to produce ent-kaurenoic acid. researchgate.netnih.gov Researchers have achieved production yields of up to 100.23 mg/L in E. coli. nih.gov Future work will focus on optimizing these microbial cell factories through strategies like pathway optimization, enzyme engineering, and fermentation scale-up to achieve economically viable production levels. ajou.ac.kroup.comfrontiersin.orgdntb.gov.ua
Comprehensive Mechanistic Studies on Specific Cell Death Pathways
Kaurenoic acid is known to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.netgeneticsmr.orgresearchgate.net Mechanistic studies have revealed its ability to activate caspase-dependent pathways, leading to the cleavage of caspase-3 and PARP. mdpi.comnih.gov In breast cancer cells, it has been shown to induce apoptosis through both intrinsic and extrinsic pathways, modulating the expression of BAX, BCL-2, Fas, and Fas ligand. nih.gov Furthermore, kaurenoic acid can trigger endoplasmic reticulum (ER) stress-mediated apoptosis via the PERK-ATF4-CHOP axis, a process that involves the generation of cytosolic calcium ions and reactive oxygen species (ROS). mdpi.comresearchgate.net Future research will aim to provide a more comprehensive understanding of how kaurenoic acid regulates specific cell death pathways, including apoptosis, necroptosis, and autophagy. nih.gov Investigating the interplay between these pathways will be crucial for optimizing its anticancer effects.
Q & A
Q. How to address ethical and sustainability concerns in kaurenoic acid sourcing?
- Prioritize synthetic biology routes to reduce reliance on endangered plant species. Collaborate with indigenous communities for ethnobotanical data, ensuring ethical agreements under Nagoya Protocol guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
